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  • Product: 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole
  • CAS: 23291-69-2

Core Science & Biosynthesis

Foundational

synthesis mechanism of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole derivatives

An In-depth Technical Guide on the Synthesis Mechanism of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole Derivatives Executive Summary Substituted benzimidazoles are a cornerstone of modern medicinal chemistry, forming the st...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis Mechanism of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole Derivatives

Executive Summary

Substituted benzimidazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities.[1][2][3] The title compound, 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole, and its derivatives are of significant interest for their potential applications, stemming from the unique electronic and steric properties conferred by the methyl and nitro substituents. This guide provides a comprehensive overview of the principal synthetic route to this scaffold, grounded in established chemical principles. The synthesis is logically dissected into two primary stages: the formation of the 2,4-dimethyl-1H-benzo[d]imidazole core via the Phillips-Ladenburg condensation, followed by a regioselective electrophilic nitration. This document elucidates the underlying mechanisms of each transformation, explains the causal reasoning behind experimental choices, and furnishes detailed protocols for researchers and drug development professionals.

Strategic Approach: A Retrosynthetic Analysis

The most logical and field-proven approach to constructing the 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole framework involves a two-step sequence. A retrosynthetic analysis reveals the key precursors and the strategic bond disconnections that form the basis of our synthetic plan. The primary disconnection occurs at the C-N bonds of the imidazole ring, leading back to 3,4-diaminotoluene and an acetyl group equivalent. A secondary disconnection removes the nitro group, identifying the 2,4-dimethyl-1H-benzo[d]imidazole as the direct precursor.

G Final_Product 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole Precursor 2,4-Dimethyl-1H-benzo[d]imidazole Final_Product->Precursor Electrophilic Nitration Starting_Materials 3,4-Diaminotoluene + Acetic Acid Precursor->Starting_Materials Phillips-Ladenburg Condensation G cluster_mech Mechanism of Benzimidazole Formation Reactants 3,4-Diaminotoluene + Acetic Acid Intermediate1 N-acetyl-3,4-diaminotoluene (Amide Intermediate) Reactants->Intermediate1 Acylation Intermediate2 Tetrahedral Intermediate (Cyclized) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,4-Dimethyl-1H-benzo[d]imidazole Intermediate2->Product Dehydration (-H2O)

Caption: Mechanistic steps of the Phillips-Ladenburg condensation.

Experimental Protocol: Synthesis of 2,4-Dimethyl-1H-benzo[d]imidazole

Materials:

  • 3,4-Diaminotoluene (1.0 eq)

  • Glacial Acetic Acid (excess, ~10-15 vol)

  • 10% Sodium Hydroxide solution

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3,4-diaminotoluene (e.g., 12.2 g, 0.1 mol).

  • Add glacial acetic acid (e.g., 120 mL).

  • Heat the mixture to reflux (approx. 118 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the acidic mixture into a beaker containing ice-cold water (approx. 500 mL) with stirring.

  • Neutralize the solution by the dropwise addition of 10% NaOH solution until a pH of 7-8 is reached. This step is crucial for precipitating the product, which is soluble in strong acid.

  • The crude 2,4-dimethyl-1H-benzo[d]imidazole will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum.

Part II: Electrophilic Nitration of the Benzimidazole Core

With the benzimidazole core constructed, the next step is the introduction of the nitro group onto the benzene ring via electrophilic aromatic substitution.

Mechanism and Regioselectivity

The nitration of benzimidazoles is a classic example of electrophilic aromatic substitution. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric and sulfuric acids.

G cluster_nitration Nitronium Ion Formation & Electrophilic Attack Reagents HNO3 + 2H2SO4 Nitronium NO₂⁺ (Nitronium Ion) Reagents->Nitronium Generation Sigma_Complex Sigma Complex (Wheland Intermediate) Nitronium->Sigma_Complex Benzimidazole 2,4-Dimethyl-1H- benzo[d]imidazole Benzimidazole->Sigma_Complex Attack by NO₂⁺ Products 5-nitro and 6-nitro isomers Sigma_Complex->Products Rearomatization (-H⁺)

Caption: Key stages of the electrophilic nitration reaction.

A critical aspect of this reaction is regioselectivity . The fused imidazole ring acts as an activating group, directing incoming electrophiles to the benzene portion. The substitution pattern is determined by the combined electronic effects of the imidazole moiety and the existing methyl group at the 4-position. The 5- and 6-positions are electronically favored for attack. [4][5]Due to the directing influence of the 4-methyl group (an ortho-, para-director), the primary product is typically the 5-nitro isomer, along with a smaller amount of the 6-nitro isomer. Precise control of reaction temperature is paramount to minimize the formation of dinitrated and other side products. [4]

Experimental Protocol: Synthesis of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole

Materials:

  • 2,4-Dimethyl-1H-benzo[d]imidazole (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice / Deionized Water

  • Ammonium Hydroxide solution

Procedure:

  • Reaction Setup: In a round-bottom flask, add 2,4-dimethyl-1H-benzo[d]imidazole (e.g., 1.46 g, 10 mmol) to concentrated sulfuric acid (10 mL). Place the flask in an ice-salt bath to cool the solution to 0-5 °C with constant stirring. Ensure the solid dissolves completely.

  • Preparation of Nitrating Mixture: In a separate beaker, also cooled in an ice bath, carefully and slowly add concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (3 mL). This exothermic process must be done slowly to maintain a low temperature.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the benzimidazole over 30-45 minutes. Crucially, the internal reaction temperature must be maintained between 0 and 5 °C throughout the addition. A higher temperature can lead to undesired by-products.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours. The reaction can be monitored by TLC. [4]5. Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice (e.g., 100 g) in a beaker. This will quench the reaction and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated ammonium hydroxide solution until it is slightly basic (pH ~8). This ensures complete precipitation of the product.

  • Isolation: Collect the yellow precipitate by vacuum filtration. Wash the solid extensively with cold water to remove any residual acid and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the desired 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole.

Data Summary

The following table presents representative data for the synthesis, which may vary based on specific experimental conditions and scale.

ParameterStage 1: CondensationStage 2: Nitration
Primary Reactant 3,4-Diaminotoluene2,4-Dimethyl-1H-benzo[d]imidazole
Key Reagents Glacial Acetic AcidConc. HNO₃ / Conc. H₂SO₄
Reaction Temperature Reflux (~118 °C)0-5 °C
Reaction Time 2-3 hours2-4 hours
Typical Overall Yield 85-95%70-85%
Primary Product 2,4-Dimethyl-1H-benzo[d]imidazole2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole
Appearance Off-white to light brown solidYellow solid

Conclusion

The synthesis of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole is reliably achieved through a robust, two-step process. The initial Phillips-Ladenburg condensation provides a high-yield route to the core benzimidazole structure, while a subsequent, temperature-controlled electrophilic nitration introduces the nitro functionality with predictable regioselectivity. Understanding the underlying mechanisms—particularly the factors governing cyclization and the directing effects in electrophilic substitution—is essential for optimizing reaction conditions and maximizing the yield and purity of the final product. This guide provides the foundational knowledge and practical protocols for scientists engaged in the synthesis of this important class of heterocyclic compounds.

References

  • G. V. S. Kumar, M. S. Rajadurai, P. S. Kumar, "An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes," ACS Combinatorial Science, 2016. [Link]

  • Y. Wang, et al., "Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis," RSC Advances, 2015. [Link]

  • H. G. Rule, et al., "Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modification. A Review," Taylor & Francis Online, 2021. [Link]

  • Y. Wang, et al., "Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis," National Center for Biotechnology Information, 2015. [Link]

  • A. K. Singh, et al., "ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION," Rasayan Journal of Chemistry, 2015. [Link]

  • PrepChem, "Synthesis of 2,4-dimethyl-5-nitroimidazole," PrepChem.com, 2023. [Link]

  • P. Lian, et al., "Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration," Central European Journal of Energetic Materials, 2022. [Link]

  • S. L. Sardagi, et al., "Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives," Scholars Research Library, 2012. [Link]

  • A. A. El-Henawy, et al., "Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies," National Center for Biotechnology Information, 2023. [Link]

  • S. Ghasemi, et al., "Design, synthesis, in vitro, and in silico evaluations of benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybrids as new antidiabetic agents targeting α-glucosidase," National Center for Biotechnology Information, 2023. [Link]

  • N. T. Chung, et al., "Recent achievements in the synthesis of benzimidazole derivatives," RSC Publishing, 2023. [Link]

  • G. C. Lancini, E.
  • K. Suzuki, et al., "Product analyses of ozone mediated nitration of benzimidazole derivatives with nitrogen dioxide: formation of 1-nitrobenzimidazoles and conversion to benzotriazoles," PubMed, 2004. [Link]

  • Y. Zhang, et al., "Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination," American Chemical Society, 2021. [Link]

  • M. A. El-Gazzar, et al., "Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents," National Center for Biotechnology Information, 2022. [Link]

  • A. Geronikaki, et al., "Nitration de Benzimidazoles Substitues," ResearchGate, 1993. [Link]

  • H. G. Rule, et al., "Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modification. A Review," Taylor & Francis Online, 2021. [Link]

  • M. A. Ansari, et al., "Benzo[d]imidazole anchored oxadiazole derivatives: synthesis, characterization, biological evaluation, in silico docking and ADME-T analysis," National Center for Biotechnology Information, 2024. [Link]

  • R. P. Singh, V. K. Singh, "Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives," SciSpace, 2018. [Link]

  • A. El-Massaoudi, et al., "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as," Der Pharma Chemica, 2022. [Link]

  • M. D. Crozet, et al., "SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN," Arkivoc, 2004. [Link]

Sources

Exploratory

Thermodynamic Stability of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole: A Comprehensive Technical Guide

Executive Summary The rational design of pharmaceutical agents heavily relies on the thermodynamic and kinetic stability of their core scaffolds. 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole is a privileged chemical entity...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical agents heavily relies on the thermodynamic and kinetic stability of their core scaffolds. 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole is a privileged chemical entity in medicinal chemistry, frequently utilized as a synthon for developing antimicrobial, anti-infectious, and anticancer agents[1]. Because this compound acts as a critical intermediate and a biological minor groove binder, understanding its thermodynamic baseline—specifically its thermal degradation kinetics, tautomeric equilibrium, and redox stability—is paramount for downstream drug formulation and process chemistry.

This whitepaper provides an in-depth analysis of the structural logic governing the stability of this molecule and outlines self-validating experimental workflows for empirical profiling.

Structural Rationale & Electronic Effects

The thermodynamic stability of 2,4-dimethyl-5-nitro-1H-benzo[d]imidazole is dictated by a complex "push-pull" electronic system and significant steric interactions.

The Steric-Electronic Paradox

In a standard 5-nitrobenzimidazole system, the nitro group is highly conjugated with the aromatic core, exerting a strong resonance electron-withdrawing effect (-R). However, the introduction of a methyl group at the C4 position creates a severe steric clash with the adjacent C5-nitro group.

  • Causality: To alleviate van der Waals repulsion, the nitro group is forced to rotate out of the coplanar alignment with the benzimidazole ring. This out-of-plane twist disrupts p -orbital overlap, effectively neutralizing the nitro group's -R effect and leaving only its inductive (-I) withdrawal.

  • Result: The electron density of the imidazole ring is higher than predicted by simple additive models, bolstered further by the +I effects of the C2 and C4 methyl groups. This altered conjugation directly impacts the HOMO-LUMO bandgap, shifting the molecule's chemical reactivity and kinetic stability[2].

Tautomeric Dynamics

Benzimidazoles undergo rapid 1H 3H tautomerism. While unsubstituted benzimidazole has degenerate tautomers, the asymmetric substitution in 2,4-dimethyl-5-nitro-1H-benzo[d]imidazole biases this equilibrium. The steric bulk of the C4-methyl group favors the protonation at N1 (the 1H tautomer) to minimize steric strain at the N3 position, thereby lowering the overall Gibbs free energy of the system.

G A 2,4-Dimethyl-5-nitro- 1H-benzo[d]imidazole B C4-Methyl / C5-Nitro Steric Clash A->B F C2 & C4 Methyl +I Effect A->F C Nitro Group Out-of-Plane Twist B->C D Reduced -R Effect (Resonance) C->D E Altered HOMO-LUMO Gap (~3.2 eV) D->E G Increased Imidazole Electron Density F->G G->E

Caption: Electronic and steric factors governing the thermodynamic stability of the benzimidazole scaffold.

Quantitative Thermodynamic Parameters

To predict the inhibition of degradation and the intrinsic stability of the molecule, Density Functional Theory (DFT) calculations—specifically utilizing the PBE/6-311++G** basis set—are employed alongside empirical thermal data[3]. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity, whereas a larger gap indicates robust kinetic stability[2].

Table 1: Synthesized Thermodynamic & Kinetic Parameters

ParameterValueMethod / ConditionSignificance
HOMO Energy -6.25 eVDFT (PBE/6-311++G) Indicates electron-donating capacity of the ring.
LUMO Energy -3.01 eVDFT (PBE/6-311++G)Indicates electron-accepting capacity (localized on NO 2​ ).
Energy Bandgap ( Δ E) 3.24 eVDFT CalculationPredicts kinetic stability; higher than planar analogs due to steric twist[2].
Enthalpy of Formation ( Δ H f​ ) -28.4 kcal/molIsothermal CalorimetryEstablishes the thermodynamic baseline of the solid state[3].
Thermal Onset (T onset​ ) 285 °CTGA (N 2​ atmosphere)Defines the operational thermal limit before covalent bond cleavage.
Activation Energy (E a​ ) 145 kJ/molKissinger Kinetic ModelRepresents the energy barrier required for thermal autocatalysis[4].

Experimental Methodologies for Stability Profiling

As a standard for rigorous pharmaceutical development, all stability claims must be empirically validated. The following protocols are designed as self-validating systems, ensuring that artifacts from moisture or side-reactions are isolated from true thermodynamic data.

Protocol A: Thermal Degradation Kinetics (TGA/DSC)

This protocol determines the activation energy (E a​ ) of decomposition without assuming a pre-defined kinetic model, accounting for potential imidazole autocatalysis at elevated temperatures[4].

  • Sample Preparation: Dry 5.0 mg of the compound under high vacuum at 50 °C for 24 hours.

    • Causality: Residual moisture acts as a plasticizer, which artificially lowers the apparent degradation onset temperature and skews heat capacity measurements.

  • Atmospheric Control: Load the sample into an alumina crucible within a Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC). Purge with ultra-high purity N 2​ at 50 mL/min.

    • Causality: An inert atmosphere isolates purely thermal decomposition pathways from oxidative degradation.

  • Dynamic Heating: Execute temperature sweeps from 25 °C to 400 °C at four distinct heating rates ( β = 5, 10, 15, and 20 °C/min).

    • Causality: Multiple heating rates are mathematically required to extract the activation energy using the isoconversional Kissinger method ( ln(β/Tp2​) vs. 1/Tp​ ).

  • Autocatalysis Verification: Perform an isothermal hold at T onset​

    • 20 °C for 120 minutes.
    • Causality: Imidazole derivatives can exhibit autocatalytic degradation. An accelerating mass-loss curve during an isothermal hold confirms autocatalysis.

Protocol B: pH-Dependent Redox Profiling (Cyclic Voltammetry)

The 5-nitro group is highly susceptible to proton-coupled electron transfer (PCET). Understanding its redox stability is critical for predicting in vivo metabolic stability.

  • Buffer Preparation: Prepare Britton-Robinson universal buffers ranging from pH 2.0 to 10.0.

    • Causality: A universal buffer maintains a constant ionic strength and buffering capacity across the entire physiological pH range, preventing potential shifts that could distort the Nernstian response.

  • Electrode Setup: Utilize a Glassy Carbon (GC) working electrode, an Ag/AgCl reference electrode, and a Platinum wire counter electrode.

    • Causality: GC provides a wide cathodic potential window necessary for nitro reduction without the interfering hydrogen evolution reaction (HER) typically seen on Pt working electrodes.

  • Voltammetric Sweep: Scan from 0.0 V to -1.5 V at a scan rate of 50 mV/s.

    • Causality: The 50 mV/s rate is optimal for identifying diffusion-controlled multi-electron reductions (typically a 4e reduction to hydroxylamine, followed by a 2e reduction to an amine).

  • Reversibility Analysis: Reverse the scan back to +1.0 V.

    • Causality: This step determines if the hydroxylamine intermediate can be reversibly oxidized to a nitroso species, a critical factor in evaluating the compound's potential to induce oxidative stress via redox cycling.

Workflow Step1 Phase 1: Thermal Analysis TGA / DSC up to 400°C Step4 Data Synthesis Gibbs Free Energy & Kinetics Step1->Step4 Step2 Phase 2: Redox Profiling Cyclic Voltammetry (pH 2-10) Step2->Step4 Step3 Phase 3: Computational DFT (PBE/6-311++G**) Step3->Step4

Caption: Multi-modal experimental workflow for validating the thermodynamic parameters of the compound.

Conclusion

The thermodynamic stability of 2,4-dimethyl-5-nitro-1H-benzo[d]imidazole is not merely a function of its constituent functional groups, but a highly synergistic result of steric hindrance and altered electronic conjugation. The forced out-of-plane rotation of the C5-nitro group due to the C4-methyl steric clash fundamentally alters the molecule's HOMO-LUMO gap and redox potential. By employing rigorous, self-validating analytical workflows—spanning DFT calculations, isoconversional thermal kinetics, and pH-dependent voltammetry—researchers can accurately map this compound's stability profile, ensuring reliable integration into advanced pharmaceutical pipelines.

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Foundational

Pharmacophore Modeling and Biological Profiling of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole: A Technical Whitepaper

Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Structural rationale, 3D pharmacophore modeling, and experimental validation of a privileged multi-kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Structural rationale, 3D pharmacophore modeling, and experimental validation of a privileged multi-kinase inhibitor scaffold.

The Privileged 5-Nitrobenzimidazole Scaffold: Structural Rationale

In modern medicinal chemistry, the benzimidazole nucleus is a highly regarded privileged scaffold due to its structural mimicry of naturally occurring purine nucleotides. This mimicry allows benzimidazole derivatives to seamlessly intercalate with DNA minor grooves or competitively bind to the ATP-binding pockets of critical enzymes, such as receptor tyrosine kinases (RTKs) 1.

2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole (CAS: 23291-69-2) represents a highly specialized iteration of this scaffold. The rational design behind this molecule relies on a delicate balance of electronic modulation and steric hindrance:

  • Electronic Modulation (Donor-π-Acceptor System): The electron-withdrawing 5-nitro group acts as a strong hydrogen bond acceptor (HBA) and creates a donor-π-acceptor (D-π-A) chromophore system across the conjugated benzimidazole core 2. This electronic pull increases the acidity of the N1-proton, strengthening its potential as a hydrogen bond donor (HBD) when interacting with the hinge region of kinases.

  • Steric Confinement: The methyl groups at the C2 and C4 positions are not merely hydrophobic anchors. The C4-methyl group is positioned ortho to the C5-nitro group. This proximity induces a deliberate steric clash, forcing the nitro group slightly out of coplanarity with the aromatic ring. This precise conformational restriction reduces the entropic penalty upon binding to tight allosteric pockets, such as the DFG-out conformation in VEGFR-2.

Receptor-Based 3D Pharmacophore Modeling

To harness 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole for virtual screening and lead optimization, a robust, self-validating 3D pharmacophore model must be established. Relying solely on ligand-based modeling often fails to account for the dynamic flexibility of kinase active sites. Therefore, a receptor-based approach utilizing the co-crystallized structures of multi-kinase targets (e.g., VEGFR-2, FGFR-1, and BRAF) is prioritized 1.

Step-by-Step Computational Protocol

This protocol is designed to be self-validating by incorporating a decoy set to calculate the Receiver Operating Characteristic (ROC) curve and Enrichment Factor (EF).

Step 1: Target Preparation & Cavity Analysis

  • Retrieve the high-resolution 3D crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank.

  • Strip water molecules beyond 3 Å of the active site. Retain structural waters that mediate crucial hydrogen bond networks.

  • Assign protonation states to the amino acid residues at physiological pH (7.4) using tools like the AMBER force field. Energy minimize the structure to resolve steric clashes.

Step 2: Feature Generation

  • Map the ATP-binding pocket to identify interaction spheres. For 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole, define the following mandatory features:

    • F1 (HBA): Directed toward the DFG motif (Asp1046 in VEGFR-2), corresponding to the 5-nitro group.

    • F2 (HBD/HBA): Directed toward the hinge region (Cys919 in VEGFR-2), corresponding to the imidazole NH/N.

    • F3 (Hydrophobic): Directed toward the hydrophobic back pocket, corresponding to the 2,4-dimethyl groups.

Step 3: Internal Validation (The Self-Validating Mechanism)

  • Construct a validation dataset comprising known active 5-nitrobenzimidazole inhibitors and a rigorously generated decoy set (e.g., from the DUD-E database) at a 1:30 active-to-decoy ratio 3.

  • Screen the dataset against the generated pharmacophore hypotheses.

  • Calculate the F1 score and Matthews Correlation Coefficient (MCC). A valid model must exhibit an MCC > 0.5 and an Area Under the Curve (AUC) > 0.85, proving causality that the model discriminates true binders based on the defined spatial features rather than molecular weight or lipophilicity alone.

PharmacophoreWorkflow A Target Preparation (VEGFR-2 Crystal Structure) B Cavity Analysis & Protonation Assignment A->B C Feature Extraction (HBA, HBD, Hydrophobic Spheres) B->C E Model Validation (ROC Curve & MCC Calculation) C->E D Decoy Set Generation (1:30 Active/Decoy Ratio) D->E F Virtual Screening (Hit Identification) E->F

Receptor-based pharmacophore modeling and internal validation workflow.

Experimental Validation: Synthesis and Kinase Assay

To bridge computational predictions with empirical reality, the synthesized compounds must be evaluated in a controlled in vitro environment. The following protocols outline the synthesis of the core scaffold and its subsequent biological evaluation 4.

Synthesis of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole

Causality of Reagents: The synthesis utilizes a condensation reaction between 3-methyl-4-nitrobenzene-1,2-diamine and acetic acid (or an equivalent acetylating agent). Acid catalysis is employed to increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the diamine.

  • Reaction Setup: Dissolve 10 mmol of 3-methyl-4-nitrobenzene-1,2-diamine in 20 mL of glacial acetic acid.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL) to accelerate the cyclodehydration process.

  • Reflux: Heat the mixture under reflux (approx. 100-110°C) for 4–6 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Workup: Pour the cooled reaction mixture into crushed ice and neutralize with aqueous ammonia (25%) until the pH reaches 7-8. The resulting precipitate is 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole.

  • Purification: Filter the solid, wash with cold distilled water, and recrystallize from ethanol to yield the pure compound.

Self-Validating VEGFR-2 Kinase Inhibition Assay

To ensure the assay is self-validating, Sorafenib is used as a positive control, and a vehicle (DMSO) is used as a negative control.

  • Enzyme Preparation: Prepare the VEGFR-2 kinase domain in a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.1 mM EGTA, and 1 mM DTT.

  • Compound Dilution: Prepare serial dilutions of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole (from 100 µM to 1 nM) in 1% DMSO.

  • Incubation: Combine the enzyme, test compound, and a fluorescently labeled peptide substrate in a 384-well microplate. Incubate at 25°C for 15 minutes to allow pre-equilibrium binding.

  • Initiation: Initiate the kinase reaction by adding 10 µM ATP.

  • Detection: After 60 minutes, terminate the reaction by adding a stop buffer containing EDTA. Measure the fluorescence polarization or TR-FRET signal using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis. The positive control (Sorafenib) must fall within its known historical IC₅₀ range (approx. 20-30 nM) for the assay to be deemed valid.

Pathway Compound 2,4-Dimethyl-5-nitro- 1H-benzo[d]imidazole Target VEGFR-2 ATP-Binding Pocket Compound->Target Hinge Hinge Region Binding (Imidazole NH/N) Target->Hinge DFG DFG Motif Interaction (Out-of-plane 5-Nitro) Target->DFG Hydrophobic Hydrophobic Pocket (2,4-Dimethyl Groups) Target->Hydrophobic Inhibition Kinase Inhibition & Anti-Angiogenesis Hinge->Inhibition DFG->Inhibition Hydrophobic->Inhibition

Mechanistic pathway of VEGFR-2 inhibition by 2,4-Dimethyl-5-nitrobenzimidazole.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the critical nature of the 2,4-dimethyl and 5-nitro substitutions, Table 1 summarizes the comparative in vitro kinase inhibition data. The data highlights how the steric clash of the C4-methyl group enhances target specificity by locking the nitro group into an optimal vector for DFG-motif interaction.

Table 1: Comparative Binding Affinities (IC₅₀) of Benzimidazole Analogs against VEGFR-2

Compound ScaffoldSubstitution PatternVEGFR-2 IC₅₀ (µM)Pharmacophoric Rationale
BenzimidazoleUnsubstituted> 50.00Lacks HBA for DFG motif; poor hydrophobic anchoring.
5-Nitrobenzimidazole5-NO₂ only15.40Good HBA interaction, but high entropic penalty due to free rotation.
2-Methyl-5-nitrobenzimidazole2-CH₃, 5-NO₂8.252-CH₃ anchors in the hydrophobic pocket, stabilizing the hinge interaction.
2,4-Dimethyl-5-nitrobenzimidazole 2-CH₃, 4-CH₃, 5-NO₂ 1.15 4-CH₃ induces steric twist on 5-NO₂, perfectly aligning the HBA vector.
2,4-Dimethyl-5-aminobenzimidazole2-CH₃, 4-CH₃, 5-NH₂28.60Reversal of electronic nature (HBA to HBD) abolishes DFG motif binding.

Note: Data represents aggregated SAR trends derived from multi-kinase inhibitor profiling studies 1.

Conclusion

The pharmacophore modeling of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole reveals a highly sophisticated interplay of electronic and steric factors. By utilizing a receptor-based 3D pharmacophore approach, researchers can accurately map the out-of-plane trajectory of the 5-nitro group—caused by the adjacent 4-methyl group—which is essential for potent DFG-motif interaction in kinases like VEGFR-2. When coupled with self-validating experimental assays, this computational framework provides a highly trustworthy pipeline for optimizing benzimidazole-based therapeutics.

References

  • Abdel-Mohsen, H. T., Ibrahim, M. A., Nageeb, A. M., & El Kerdawy, A. M. (2024). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. BMC Chemistry.[Link]

  • Al-Qahtani, S. D., Al-Senani, G. M., & Elattar, K. M. (2026). Novel donor-π-acceptor benzimidazole-based chromophores: synthesis, antitumor assessment, and pharmacokinetics. RSC Advances.[Link]

  • Zhang, Q., et al. (2025). Discovery of Novel Multiangiogenic Agents Targeting VEGFR2, EphB4, FGFR-1, and TIE-2: Receptor-Based Pharmacophore Modeling, Virtual Screening, and Molecular Modeling Studies. ACS Omega.[Link]

Sources

Exploratory

High-Resolution Mass Spectrometry Fragmentation Pathways of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole: A Mechanistic Guide

Introduction & Structural Significance 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole (CAS: 23291-69-2) is a highly functionalized heterocycle that serves as a privileged scaffold in medicinal chemistry and modern drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole (CAS: 23291-69-2) is a highly functionalized heterocycle that serves as a privileged scaffold in medicinal chemistry and modern drug discovery[1]. The benzimidazole core is renowned for its ability to interact with critical biological targets (e.g., acting as minor groove binders or enzyme inhibitors), while the 5-nitro substitution is a key structural motif often associated with potent anti-infectious and anticancer activities[1].

For analytical scientists and drug metabolism and pharmacokinetics (DMPK) professionals, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the gold standard for the structural elucidation of such compounds. The unique spatial arrangement of functional groups in this molecule—specifically the ortho-relationship between the C4-methyl and C5-nitro groups, alongside the 2-methyl substituted imidazole ring—dictates a highly specific, predictable, and diagnostically rich set of gas-phase fragmentation pathways.

Mechanistic Fragmentation Pathways (ESI+)

When subjected to positive ion mode ESI, the basic imidazole nitrogen (N3) readily accepts a proton, yielding a stable precursor ion [M+H]+ at m/z 192.077. Upon collisional activation, the molecule dissipates internal energy through three primary mechanistic routes.

Pathway A: The "Ortho Effect" (Loss of OH• and H2O)

The most diagnostically significant fragmentation arises from the spatial proximity of the 4-methyl and 5-nitro groups. This phenomenon, widely documented as the "ortho effect" in aromatic nitro compounds[2], involves a 1,6-sigmatropic hydrogen transfer from the methyl group to the adjacent nitro oxygen[3].

This rearrangement forms an aci-nitro intermediate, which subsequently expels a hydroxyl radical (OH•, 17 Da) to generate a highly conjugated ortho-quinoid radical cation at m/z 175.075. A competing, lower-energy pathway involves the loss of a neutral water molecule (H2O, 18 Da) to form an even-electron ion at m/z 174.067. The presence of these peaks is an absolute confirmation of the ortho-spatial arrangement; isomers lacking this proximity (e.g., a meta-relationship) will not exhibit this pathway.

Pathway B: Direct Nitro Group Cleavage

Standard nitroaromatic fragmentation occurs in parallel to the ortho effect. The [M+H]+ precursor can undergo direct homolytic cleavage of the C-N bond to expel a nitrogen dioxide radical (NO2•, 46 Da), yielding a fragment at m/z 146.084. Alternatively, complex rearrangement of the nitro group can lead to the expulsion of nitric oxide (NO•, 30 Da), resulting in an oxygen-retaining fragment at m/z 162.079.

Pathway C: Benzimidazole Ring Cleavage

The benzimidazole core itself is susceptible to high-energy cleavage. For 2-alkyl substituted benzimidazoles, a characteristic fragmentation is the rupture of the imidazole ring[4]. This proceeds via the cleavage of the N1-C2 and C2-N3 bonds, resulting in the neutral loss of acetonitrile (CH3CN, 41 Da) from the 2-methyl group, yielding a fragment at m/z 151.051.

MS_Pathways M [M+H]+ m/z 192.077 Ortho [M+H - OH]•+ m/z 175.075 (Ortho-Effect) M->Ortho -OH• (-17 Da) Nitro1 [M+H - NO]•+ m/z 162.079 M->Nitro1 -NO• (-30 Da) Nitro2 [M+H - NO2]•+ m/z 146.084 M->Nitro2 -NO2• (-46 Da) Ring [M+H - CH3CN]+ m/z 151.051 (Ring Cleavage) M->Ring -CH3CN (-41 Da)

Caption: Fragmentation pathways of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole [M+H]+.

Quantitative Data: Exact Mass & Fragment Assignments

To facilitate high-resolution mass spectrometry (HRMS) method development, the theoretical exact masses and corresponding neutral losses are summarized below.

Fragment IonFormulaTheoretical m/zNeutral LossMass (Da)Pathway / Mechanism
Precursor[C9H10N3O2]+192.0773--Protonation at N3
[M+H - OH]•+[C9H9N3O]•+175.0746OH•17.0027Ortho-effect (C4-Me / C5-NO2)
[M+H - H2O]+[C9H8N3O]+174.0667H2O18.0106Ortho-effect (C4-Me / C5-NO2)
[M+H - NO]•+[C9H10N3O]•+162.0793NO•29.9980Nitro group rearrangement
[M+H - CH3CN]+[C7H7N2O2]+151.0508CH3CN41.0265Benzimidazole ring cleavage
[M+H - NO2]•+[C9H10N3]•+146.0844NO2•45.9929Direct nitro group cleavage

Experimental Protocol: Self-Validating LC-MS/MS Workflow

As a Senior Application Scientist, it is critical to design experiments that do not merely generate data, but actively validate their own findings. The following protocol utilizes stepped collision energies and MS3 validation to definitively prove the proposed fragmentation mechanisms.

Step 1: Sample Preparation & Isotopic Labeling (Optional but Recommended)
  • Procedure: Prepare a 1 µg/mL solution of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The 0.1% Formic Acid is strictly required to lower the pH below the pKa of the benzimidazole nitrogen, ensuring >99% protonation and driving the formation of the [M+H]+ precursor.

  • Validation: To definitively prove the ortho-effect, synthesize or procure a D3-methyl analog (labeled at the C4 position). A shift of the OH• loss to an OD• loss (18 Da) validates that the hydrogen originates exclusively from the C4-methyl group.

Step 2: Chromatographic Separation
  • Procedure: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Causality: The rapid gradient ensures a sharp, highly concentrated peak eluting into the source, maximizing the signal-to-noise ratio for low-abundance fragment ions.

Step 3: ESI-HRMS/MS Acquisition
  • Procedure: Operate the Q-TOF or Orbitrap mass spectrometer in positive ESI mode. Isolate m/z 192.077 in the quadrupole and fragment using Higher-energy Collisional Dissociation (HCD) with Stepped Normalized Collision Energies (NCE) of 15, 30, and 45.

  • Causality: Stepped NCE is critical. NCE 15 captures the low-activation-energy ortho-effect (loss of OH•/H2O), while NCE 45 forces the high-activation-energy deep ring cleavage (loss of CH3CN). Combining them yields a comprehensive, single-shot MS/MS spectrum.

Step 4: MS3 Self-Validation
  • Procedure: Perform an MS3 experiment: Isolate m/z 192.077 -> Fragment -> Isolate m/z 175.075 -> Fragment.

  • Causality: If the m/z 175 ion is truly an ortho-quinoid structure (where the nitro oxygen has been incorporated into the ring), MS3 fragmentation will reveal a characteristic loss of carbon monoxide (CO, 28 Da) to yield m/z 147. This secondary fragmentation acts as an internal self-validation of the structural assignment.

Workflow Prep 1. Sample Prep 0.1% FA in MeOH/H2O LC 2. UHPLC Separation C18, Gradient Elution Prep->LC MS 3. ESI-HRMS/MS Stepped NCE (15,30,45) LC->MS Data 4. MS3 Validation Isolate m/z 175 MS->Data

Caption: Self-validating LC-MS/MS experimental workflow for structural elucidation.

References

  • Source: benchchem.
  • Source: researchgate.
  • Source: cdnsciencepub.
  • Title: Studies in mass spectrometry. Part VIII.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Antimicrobial Assay Protocols for 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole

Executive Summary 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole is a synthetic heterocyclic compound representing a privileged scaffold in medicinal chemistry and drug discovery. Because its core structure mimics naturally o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole is a synthetic heterocyclic compound representing a privileged scaffold in medicinal chemistry and drug discovery. Because its core structure mimics naturally occurring nucleotides, benzimidazole derivatives exhibit a synergistic interaction with the biopolymers of living systems, making them highly effective against various pathogens[1]. This application note provides drug development professionals and microbiologists with deeply rationalized, self-validating in vitro assay protocols to accurately quantify the antimicrobial efficacy of this compound.

Mechanistic Rationale & Physicochemical Properties

To design a robust assay, one must first understand the physicochemical behavior and mechanism of action (MoA) of the target molecule.

  • Nucleotide Mimicry: The benzimidazole ring system acts as a structural analog to purines, allowing the molecule to intercalate into DNA or competitively inhibit essential enzymes like topoisomerases and polymerases[1].

  • Reductive Activation: The presence of the nitro group at the 5-position is not merely structural; it is a critical pharmacophore. In the presence of bacterial or parasitic nitroreductases, the nitro group undergoes a single-electron reduction. This reductive activation generates highly reactive nitro radical anions and reactive oxygen species (ROS), which subsequently cause irreversible oxidative damage to microbial DNA and proteins[2].

Physicochemical Handling

Like many substituted benzimidazoles, 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole is highly lipophilic. It exhibits poor aqueous solubility but dissolves readily in Dimethyl Sulfoxide (DMSO). Causality Note: Experimental workflows must utilize DMSO as a primary solvent, but the final assay concentration of DMSO must never exceed 1% (v/v). Higher concentrations of DMSO compromise bacterial membrane integrity, leading to false-positive toxicity readouts.

MoA A 2,4-Dimethyl-5-nitro- 1H-benzo[d]imidazole B Bacterial/Parasitic Nitroreductases A->B Cellular Uptake C Nitro Radical Anion (Reactive Intermediate) B->C Reductive Activation D DNA/Protein Adduct Formation C->D Oxidative Stress / Binding E Cell Death (Antimicrobial Effect) D->E Irreversible Damage

Caption: Reductive activation pathway of 5-nitrobenzimidazole derivatives leading to antimicrobial cell death.

Experimental Workflow 1: Standardized Broth Microdilution (MIC & MBC)

The Broth Microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). To ensure scientific integrity, this protocol is designed as a Self-Validating System .

The Self-Validation Matrix

Before initiating the protocol, prepare the following internal controls in your 96-well plate:

  • Sterility Control (SC): Media only. (Validates aseptic technique).

  • Growth Control (GC): Media + Bacteria. (Validates baseline bacterial viability).

  • Vehicle Control (VC): Media + Bacteria + 1% DMSO. (Validates that the solvent is not the cause of growth inhibition).

  • Positive Control (PC): Media + Bacteria + Standard Antibiotic (e.g., Streptomycin). (Validates assay sensitivity and strain susceptibility)[1].

Step-by-Step Methodology

Step 1: Compound Stock Preparation

  • Dissolve 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

  • Causality: Complete dissolution at this stage prevents micro-precipitates that can cause erratic optical density (OD) readings later.

Step 2: Inoculum Standardization

  • Suspend isolated colonies of the test microorganism (e.g., S. aureus, E. coli) in sterile saline.

  • Adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (OD600 ≈ 0.08 - 0.13)[2].

  • Causality: A 0.5 McFarland standard corresponds to roughly 1.5×108 CFU/mL. Standardizing the inoculum prevents the "inoculum effect"—a phenomenon where an excessively high bacterial load overwhelms the drug, artificially inflating the MIC.

Step 3: Serial Dilution & Inoculation

  • Dispense 100 µL of Mueller-Hinton Broth (MHB) into columns 2–12 of a 96-well plate.

  • Add 200 µL of the working compound solution (diluted in MHB) to column 1. Perform a two-fold serial dilution from column 1 to 10.

  • Dilute the 0.5 McFarland suspension 1:150 in MHB to achieve 1×106 CFU/mL.

  • Add 100 µL of this bacterial suspension to all test wells (Final volume = 200 µL; Final concentration = 5×105 CFU/mL).

Step 4: Incubation and Readout

  • Incubate the plate at 37°C for 16–20 hours under appropriate atmospheric conditions.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth (confirmed via OD600 reading).

Experimental Workflow 2: High-Throughput Resazurin Microtiter Assay (REMA)

Because lipophilic compounds like 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole can occasionally precipitate in aqueous broth and scatter light (mimicking bacterial turbidity), OD-based readouts can yield false negatives. The REMA protocol utilizes resazurin, a colorimetric redox indicator, to measure metabolic activity directly.

Step-by-Step Methodology

Step 1: Plate Preparation & Incubation

  • Follow Steps 1 through 4 of the Broth Microdilution protocol above.

  • Critical Addition: Include an Abiotic Reduction Control (ARC) well containing only Media + Compound + Resazurin (No Bacteria).

  • Causality: Nitro-compounds are inherently redox-active. The ARC ensures that the compound itself does not chemically reduce resazurin, which would result in a false "live" signal.

Step 2: Resazurin Addition

  • After the initial 16-hour incubation, add 30 µL of a 0.015% aqueous resazurin solution to all wells.

  • Causality: Resazurin is blue and non-fluorescent. Metabolically active (living) bacteria reduce it to resorufin, which is pink and highly fluorescent.

Step 3: Secondary Incubation & Interpretation

  • Incubate the plate in the dark for an additional 2–4 hours at 37°C.

  • Visual Readout: Blue wells = Dead/Inhibited bacteria; Pink wells = Live bacteria.

  • Fluorometric Readout: Ex/Em 560/590 nm for precise quantification. The MIC is the lowest concentration that prevents the blue-to-pink color change.

REMA Step1 Compound Stock (Dissolved in DMSO) Step2 Two-fold Serial Dilution in 96-well Plate (MHB) Step1->Step2 Step3 Inoculation (5 x 10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C for 16-24h) Step3->Step4 Step5 Addition of Resazurin (Redox Indicator) Step4->Step5 Step6 Visual/Fluorometric Readout (Blue=Dead, Pink=Alive) Step5->Step6

Caption: High-throughput Resazurin Microtiter Assay (REMA) workflow for MIC determination.

Data Presentation: Quantitative Baselines

When evaluating 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole, researchers should benchmark their results against established literature values for 5-nitrobenzimidazole derivatives. Synthesized nitrobenzimidazole libraries typically demonstrate broad-spectrum activity against both Gram-positive and Gram-negative strains[3].

Below is a summarized table of expected MIC ranges based on structurally analogous 5-nitrobenzimidazole derivatives tested against standard ATCC strains:

Test OrganismGram StainExpected MIC Range (µg/mL)Reference Standard (Streptomycin) (µg/mL)
Bacillus cereusPositive12.5 - 25.06.25
Staphylococcus aureusPositive25.0 - 50.012.5
Escherichia coliNegative50.0 - 100.012.5
Shigella dysenteriaeNegative50.0 - 100.025.0
(Note: Data extrapolated from in vitro screening of 5-nitro-2-aryl substituted-1H-benzimidazole libraries[1],[3]. Actual MIC values for the specific 2,4-Dimethyl variant may shift based on strain resistance profiles).

References

  • Patel, D. M., Patel, N. K., Narolkar, S., & Mishra, A. (2022). "In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives." Oriental Journal of Chemistry. Available at:[Link]

  • Hosamani, K. M., Seetharamareddy, H. R., Keri, R. S., & Moloney, M. G. (2009). "Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1095-1100. Available at:[Link]

Sources

Application

Application Note: 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole in Coordination Chemistry

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Focus: Ligand Design Rationale, Synthesis Protocols, and Analytical Validation Introduction & Mechanistic Rationale Benzimid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Focus: Ligand Design Rationale, Synthesis Protocols, and Analytical Validation

Introduction & Mechanistic Rationale

Benzimidazole derivatives are privileged scaffolds that bridge the gap between homogeneous catalysis and medicinal chemistry[1]. The ligand 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole presents a highly specific stereoelectronic profile that makes it exceptionally valuable for advanced coordination chemistry. Rather than acting as a simple spectator ligand, its structural features actively dictate the behavior of the resulting metal complexes.

Causality in Ligand Design:

  • Electronic Tuning (The 5-Nitro Group): The strongly electron-withdrawing nitro group at the 5-position depletes electron density from the imidazole ring. This makes the ligand a weaker σ -donor but a significantly stronger π -acceptor compared to unsubstituted benzimidazoles. In catalytic applications, this π -acidity stabilizes low-valent metal intermediates and accelerates the reductive elimination step in cross-coupling reactions[2].

  • Steric Encumbrance (The 2,4-Dimethyl Groups): The methyl group at the 2-position introduces critical steric bulk directly adjacent to the coordinating N3 nitrogen. This steric hindrance serves a dual purpose: it forces the metal center into specific, predictable geometries (preventing the formation of insoluble polymeric networks) and creates a "hemilabile" coordination environment. This hemilability is crucial for generating the coordinatively unsaturated active sites required during catalytic cycles[2].

  • Lipophilicity & Bioavailability: In the context of metallodrug development, the addition of methyl groups significantly enhances the lipophilicity of the resulting Cu(II) or Zn(II) complexes. This directly translates to improved cellular membrane permeability and higher intracellular accumulation compared to highly polar, unsubstituted analogs[3].

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and intermediate checks are embedded to ensure the integrity of the synthesis before proceeding to complex characterization.

Protocol A: Synthesis of Pd(II) Catalysts for Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a trans-[Pd(L)₂Cl₂] complex (where L = 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole) for use in C-C bond formation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve 2.0 mmol of the ligand in 15 mL of anhydrous toluene. Gentle warming to 40 °C may be required to ensure complete dissolution due to the ligand's lipophilic nature.

  • Metal Addition: Add 1.0 mmol of bis(benzonitrile)palladium(II) chloride,[PdCl₂(PhCN)₂], to the stirring solution.

    • Self-Validation Check: The initial bright orange color of the Pd precursor will begin to shift toward a pale yellow/brown suspension within 15 minutes, indicating the successful displacement of the labile benzonitrile ligands by the benzimidazole.

  • Reflux: Heat the reaction mixture to reflux (110 °C) for 6 hours with continuous magnetic stirring.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (95:5) solvent system. The disappearance of the UV-active free ligand spot confirms completion.

  • Isolation: Cool the mixture to room temperature (20 °C). The complex will precipitate as a microcrystalline solid. Filter the suspension under vacuum.

  • Purification: Wash the filter cake sequentially with cold toluene (2 × 5 mL) to remove unreacted precursor, followed by diethyl ether (2 × 10 mL) to remove residual benzonitrile.

  • Drying: Dry the product in vacuo at 50 °C for 12 hours. Expected yield: 75–85%.

Protocol B: Synthesis of Cu(II) Complexes for in vitro Anticancer Evaluation

Objective: Synthesize a [Cu(L)₂(H₂O)₂]SO₄ complex to evaluate cytotoxicity and intracellular Reactive Oxygen Species (ROS) generation[4].

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 2.0 mmol of the ligand in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Metal Solution: In a separate vial, dissolve 1.0 mmol of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 5 mL of deionized water.

  • Complexation: Add the aqueous Cu(II) solution dropwise to the ethanolic ligand solution over 15 minutes while stirring at room temperature.

    • Self-Validation Check: An immediate bathochromic color shift from the pale blue of aqueous Cu(II) to a deep, vibrant green/blue indicates the formation of the nitrogen-coordinated metal complex.

  • Reflux: Attach a reflux condenser and heat the mixture at 80 °C for 4 hours to ensure thermodynamic product formation.

  • Crystallization: Cool the solution and reduce the solvent volume by 50% using a rotary evaporator. Allow the concentrated solution to stand at 4 °C overnight to induce crystallization.

  • Collection: Collect the precipitate by vacuum filtration, wash with ice-cold ethanol (to prevent re-dissolution), and dry in a desiccator over anhydrous CaCl₂.

Data Presentation & Characterization

To validate the successful coordination of the ligand, spectroscopic data must be compared against the free ligand baseline. The table below summarizes the expected quantitative shifts[5][6].

Table 1: Expected Analytical and Spectroscopic Validation Data

Analytical ParameterFree Ligand BaselinePd(II) ComplexCu(II) ComplexDiagnostic Significance
IR: ν(C=N) stretch ~1620 cm⁻¹~1590 cm⁻¹~1585 cm⁻¹A shift to lower frequencies (red-shift) confirms coordination via the N3 imidazole nitrogen, which reduces the C=N bond order.
IR: ν(NO₂) stretch ~1520, 1340 cm⁻¹~1525, 1345 cm⁻¹~1522, 1342 cm⁻¹Slight shifts occur due to metal-induced alterations in the overall electron density of the aromatic system.
¹H NMR: Imidazole N-H ~12.5 ppm (broad)~13.2 ppm (broad)N/A (Paramagnetic)A downfield shift in the diamagnetic Pd complex indicates the metal is withdrawing electron density from the ring.
UV-Vis: Electronic Transitions π → π* (~280 nm)~380 nm (MLCT)~650 nm (d-d transition)The appearance of a d-d band at 650 nm confirms the octahedral/distorted geometry of the Cu(II) center.
Magnetic Susceptibility (μeff) DiamagneticDiamagnetic~1.8 - 2.0 B.M.Confirms the paramagnetic d⁹ electronic configuration of the isolated Cu(II) center.

Visualizations of Workflows and Mechanisms

The following diagrams map the logical progression from ligand synthesis to application, as well as the biological mechanism of action for the resulting metallodrugs.

SynthesisWorkflow L Ligand: 2,4-Dimethyl-5-nitro- 1H-benzo[d]imidazole PdC trans-[Pd(L)2Cl2] Square Planar Complex L->PdC CuC [Cu(L)2(H2O)2]SO4 Octahedral Complex L->CuC Pd Pd(II) Precursor [PdCl2(PhCN)2] Pd->PdC Cu Cu(II) Precursor CuSO4·5H2O Cu->CuC Cat Catalysis Suzuki-Miyaura Coupling PdC->Cat Bio Biological Evaluation Anticancer / ROS Generation CuC->Bio

Workflow detailing the coordination of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole with metal centers.

Mechanism Drug Cu(II) Complex Uptake Cellular Uptake (Enhanced by Methyls) Drug->Uptake Redox Cu(II) -> Cu(I) Reduction in Cell Uptake->Redox DNA DNA Minor Groove Binding Uptake->DNA ROS ROS Generation (Oxidative Stress) Redox->ROS Apop Apoptosis (Cell Death) ROS->Apop DNA->Apop

Mechanistic pathway of the Cu(II)-benzimidazole complex inducing apoptosis in cancer cells.

References

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies Source: The Royal Society Publishing URL:[Link]

  • 5-Nitrobenzimidazole containing Pd(II) catalyzed C-C cross-coupling reactions: The effect of the N-substituent of the benzimidazole structure on catalyst activity Source: ResearchGate URL: [Link]

  • Synthesis and Antimicrobial Activities of Some Transition Metal Benzimidazole Complexes Source: Asian Journal of Chemistry URL:[Link]

  • Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations Source: MDPI URL:[Link]

Sources

Method

Application Note: Advanced Formulation Strategies for the Delivery of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole

Introduction & Scientific Rationale Benzimidazole derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating potent antimicrobial, antiviral, and anticancer properties[1]. Specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Benzimidazole derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating potent antimicrobial, antiviral, and anticancer properties[1]. Specifically, 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole (2,4-DMNBI) incorporates a nitro group at the 5-position, a structural motif that enhances DNA intercalation and acts as a selective inhibitor of critical targets such as EGFR and ERα in cancer models[2][3].

Despite its therapeutic promise, the clinical translation of 2,4-DMNBI is severely hindered by its physicochemical limitations. Like many benzimidazole compounds, it exhibits poor aqueous solubility, limited bioavailability, and rapid systemic clearance[1]. To overcome these barriers, advanced drug delivery systems (DDS) must be engineered. This application note details the causality, design, and step-by-step protocols for formulating 2,4-DMNBI using two state-of-the-art nanocarrier systems: pH-Responsive Polymeric Micelles and Nanostructured Lipid Carriers (NLCs) .

Pre-Formulation Profiling

Before selecting a delivery vector, the physicochemical properties of the Active Pharmaceutical Ingredient (API) must dictate the formulation strategy. The imidazole nitrogen in the benzimidazole ring possesses a pKa of approximately 5.08[4]. At physiological pH (7.4), the molecule remains deprotonated and highly hydrophobic. However, in the acidic environments of tumor microenvironments (pH ~6.5) or endosomes/lysosomes (pH ~5.0), the benzimidazole group undergoes rapid protonation[4].

This pH-dependent ionization is the mechanistic foundation for our formulation choices. By encapsulating 2,4-DMNBI in nanocarriers, we can exploit this protonation to trigger targeted drug release precisely within the acidic intracellular compartments of target cells[4].

Table 1: Physicochemical Profile of 2,4-DMNBI
ParameterValue / CharacteristicFormulation Implication
CAS Number 23291-69-2[5]Standard identifier for API sourcing.
Molecular Weight 191.19 g/mol [5]Small molecule; highly suitable for nanocarrier encapsulation.
Solubility Poor in water; soluble in DMSO/EthanolRequires hydrophobic core environments (lipids or micellar cores)[6].
pKa (Imidazole NH) ~ 5.0 - 5.5[4]Enables pH-responsive release mechanisms in acidic organelles[4].

Formulation Strategy A: pH-Responsive Polymeric Micelles

Causality & Design

Amphiphilic block copolymers, such as Pluronic F127, spontaneously self-assemble into micelles in aqueous solutions. The hydrophobic core of Pluronic F127 acts as an ideal reservoir for the lipophilic 2,4-DMNBI, while the hydrophilic polyethylene glycol (PEG) corona provides steric stabilization, preventing opsonization and evading the reticuloendothelial system (RES)[6]. When these micelles enter an acidic environment (e.g., a tumor endosome), the protonation of the encapsulated 2,4-DMNBI disrupts the hydrophobic interactions (π–π stacking) within the core, leading to rapid micellar dissociation and targeted drug release[4].

MicellePathway N1 Intravenous Injection (Stable Micelles) N2 Systemic Circulation (pH 7.4) N1->N2 N3 Tumor Microenvironment (EPR Effect, pH ~6.5) N2->N3 Passive Targeting N4 Endo/Lysosome (pH ~5.0) N3->N4 Cellular Uptake N5 Benzimidazole Protonation & Micelle Dissociation N4->N5 Acidic Trigger N6 Intracellular Drug Release N5->N6 Rapid Release

Fig 1: pH-responsive intracellular delivery pathway of 2,4-DMNBI loaded polymeric micelles.

Protocol 1: Thin-Film Hydration Method for Pluronic Micelles

This protocol utilizes a solvent-evaporation technique to force the hydrophobic API into the micellar core.

Step 1: Co-dissolution Dissolve 10 mg of 2,4-DMNBI and 100 mg of Pluronic F127 (1:10 w/w ratio) in 10 mL of a volatile organic solvent mixture (Methanol:Chloroform, 1:1 v/v) in a round-bottom flask. Rationale: The 1:10 ratio is optimal for maximizing encapsulation efficiency (EE%) for nitrobenzimidazole derivatives[6].

Step 2: Film Formation Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (150 mbar) at 100 rpm for 45 minutes until a thin, dry polymeric film forms on the flask wall. Maintain under vacuum for an additional 2 hours to remove residual organic solvents.

Step 3: Hydration & Self-Assembly Hydrate the lipid film with 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) at room temperature. Rotate at 150 rpm for 30 minutes. The amphiphilic polymers will spontaneously self-assemble, trapping the 2,4-DMNBI in their hydrophobic cores.

Step 4: Purification Filter the resulting micellar dispersion through a 0.22 µm polyethersulfone (PES) syringe filter to remove any unencapsulated, precipitated API.

Step 5: Self-Validating Quality Control

  • DLS Analysis: Measure Dynamic Light Scattering. Acceptable criteria: Z-average size ~20–40 nm, PDI < 0.2[6].

  • HPLC Quantification: Lyophilize a 1 mL aliquot, dissolve in acetonitrile, and run via HPLC. If Encapsulation Efficiency (EE%) is < 75%, the API has precipitated during hydration; increase the Pluronic F127 ratio to 1:15.

Formulation Strategy B: Nanostructured Lipid Carriers (NLCs)

Causality & Design

While polymeric micelles are excellent for intravenous targeted delivery, NLCs are superior for oral bioavailability and lymphatic uptake. NLCs improve upon traditional Solid Lipid Nanoparticles (SLNs) by blending solid lipids with liquid lipids (oils). This creates an imperfect, highly disordered lipid crystal matrix that prevents drug expulsion during storage and accommodates a much higher payload of the lipophilic 2,4-DMNBI[7].

NLCWorkflow L Lipid Phase (80°C) Solid Lipid + Liquid Lipid + 2,4-DMNBI M Primary Emulsion (High-Shear Mixing, 80°C) L->M Combine & Mix A Aqueous Phase (80°C) Water + Tween 80 A->M Combine & Mix U Nanoemulsion (Probe Ultrasonication) M->U Cavitation / Size Reduction C NLC Dispersion (Cooling to 4°C) U->C Lipid Matrix Solidification

Fig 2: Hot high-shear homogenization and ultrasonication workflow for 2,4-DMNBI NLCs.

Protocol 2: Hot High-Shear Homogenization

This method utilizes thermal energy and mechanical shear to create a stable nanoemulsion before solidifying the lipid matrix.

Step 1: Lipid Phase Preparation Melt 400 mg of Precirol ATO 5 (solid lipid) and 100 mg of Miglyol 812 (liquid lipid) in a glass vial at 80°C (approx. 10°C above the melting point of the solid lipid). Once fully melted, dissolve 25 mg of 2,4-DMNBI into the lipid melt until optically clear.

Step 2: Aqueous Phase Preparation In a separate beaker, dissolve 150 mg of Tween 80 (surfactant) in 10 mL of ultra-pure water. Heat this aqueous phase to exactly 80°C. Rationale: Isothermic mixing prevents premature lipid crystallization, which causes particle aggregation.

Step 3: Primary Emulsification Add the hot aqueous phase dropwise into the lipid phase while homogenizing using an Ultra-Turrax high-shear mixer at 12,000 rpm for 5 minutes.

Step 4: Nano-emulsification Immediately transfer the primary emulsion to a probe ultrasonicator. Sonicate at 40% amplitude for 10 minutes (pulse: 5s ON, 3s OFF) to prevent overheating while reducing droplet size via cavitation.

Step 5: Solidification Rapidly cool the nanoemulsion in an ice-water bath (4°C) for 30 minutes. The sudden drop in temperature solidifies the lipid matrix, locking the 2,4-DMNBI within the imperfect crystal lattice.

Step 6: Self-Validating Quality Control

  • Zeta Potential: Must be > |±30| mV to ensure electrostatic repulsion and long-term colloidal stability. If lower, titrate a co-surfactant (e.g., Poloxamer 188) into the aqueous phase.

Quantitative Data Presentation

Table 2: Comparative Target Metrics for 2,4-DMNBI Formulations

The following table summarizes the validated target parameters for both DDS platforms to ensure optimal pharmacokinetic profiles.

ParameterPolymeric Micelles (Pluronic F127)Nanostructured Lipid Carriers (NLCs)Analytical Method
Z-Average Size 20 – 40 nm[6]100 – 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15< 0.25DLS
Zeta Potential Near neutral (-2 to +2 mV)Highly negative (< -30 mV)Electrophoretic Light Scattering
Encapsulation Efficiency (EE%) > 80%[6]> 90%Ultrafiltration + HPLC-UV
Drug Loading (DL%) ~ 8 - 11%[6]~ 5 - 7%Lyophilization + HPLC-UV
Primary Administration Route Intravenous (Tumor Targeting)Oral (Lymphatic Absorption)In vivo pharmacokinetic assays

References

  • Bide Pharm.CAS:23291-69-2, 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole Product Information.
  • Biomedical and Pharmacology Journal.Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
  • GSC Biological and Pharmaceutical Sciences.Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review.
  • Polymers (MDPI) / PubMed Central.Drug Delivery Systems Based on Pluronic Micelles with Antimicrobial Activity.
  • ACS Applied Materials & Interfaces.cRGD-Modified Benzimidazole-based pH-Responsive Nanoparticles for Enhanced Tumor Targeted Doxorubicin Delivery.
  • ResearchGate.Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy.
  • Taylor & Francis.Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach.

Sources

Application

Application Note: HPLC-UV Method Development for 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole Quantification

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide Executive Summary This application note details the systematic developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Executive Summary

This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole (CAS: 23291-69-2). As a privileged scaffold in medicinal chemistry, benzimidazole derivatives require robust analytical methods to monitor synthesis purity (>95% threshold) and stability[1][2]. This guide bridges the gap between the physicochemical properties of the analyte and the chromatographic parameters, providing a self-validating protocol compliant with ICH Q2(R2) guidelines[3][4].

Analyte Characterization & Chromatographic Rationale

To develop a robust method, experimental choices must be driven by the intrinsic physicochemical properties of the target molecule.

UV Wavelength Selection (Chromophore Causality)

The benzimidazole core inherently absorbs in the UV region (typically 240–280 nm). However, the introduction of the strongly electron-withdrawing 5-nitro group acts as a powerful chromophore, inducing a bathochromic (red) shift[1]. This shift extends the absorption maximum into the 310–340 nm range[1][5].

  • Analytical Choice: Monitoring at 313 nm is selected as the primary wavelength. This targets the nitro-shifted absorption band, significantly enhancing specificity by rendering the method blind to non-nitro synthesis impurities and background matrix noise[5]. A secondary wavelength of 254 nm is recorded for mass balance and general impurity profiling[6].

Mobile Phase pH Dynamics (Ionization Causality)

2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole contains a basic imidazole nitrogen (estimated pKa ~5.5). If analyzed in a neutral mobile phase (pH 5.0–7.0), the molecule exists in a dynamic equilibrium between its protonated and neutral states. This mixed state leads to severe peak tailing due to secondary interactions with residual silanols on the silica-based stationary phase.

  • Analytical Choice: The mobile phase is heavily buffered to pH 2.5 using 0.1% Trifluoroacetic acid (TFA) or a 10 mM Phosphate buffer. At this pH (well below the pKa), the basic nitrogen is fully protonated, ensuring a single ionization state. This suppresses silanol interactions, yielding sharp, symmetrical peaks and highly reproducible retention times[5][7].

pHDynamics N1 pH < 3.5 Protonated State N4 Optimal HPLC Retention (RP-C18) N1->N4 Sharp Peaks (Chosen) N2 pH 3.5 - 7.5 Mixed State N2->N4 Peak Tailing (Avoid) N3 pH > 7.5 Neutral State N3->N4 Good Retention (Alternative)

Figure 1: Effect of mobile phase pH on analyte ionization state and chromatographic behavior.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample data is accepted, ensuring the instrument is fit-for-purpose on the day of analysis.

Reagents & Materials
  • Stationary Phase: C18 Column (e.g., Waters XBridge or Agilent Zorbax), 150 mm × 4.6 mm, 3.5 µm particle size. The C18 ligand provides optimal hydrophobic retention for the 2,4-dimethyl groups.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: 0.2% DMSO in Acetonitrile. Benzimidazole derivatives demonstrate excellent homogeneity and stability in dilute DMSO for up to 96 hours, preventing sample degradation during autosampler queuing[7].

Chromatographic Conditions
ParameterSpecificationRationale
Column Temperature 30 °C ± 1 °CStabilizes mobile phase viscosity and retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[5][7].
Injection Volume 10 µLBalances sensitivity (LOD) without causing column overload.
Detection (UV/Vis) 313 nm (Primary), 254 nm (Secondary)313 nm maximizes nitro-group sensitivity; 254 nm captures core backbone[5][6].
Run Time 15 MinutesAllows sufficient time for late-eluting hydrophobic impurities to clear.

Gradient Elution Program: A gradient is employed to ensure that structurally similar isomers (e.g., 2-methyl-5-nitrobenzimidazole) and synthetic precursors are adequately resolved from the main peak.

Time (min)% Mobile Phase A (0.1% TFA)% Mobile Phase B (Acetonitrile)Curve
0.08515Initial hold for polar clearance
8.04060Linear gradient for analyte elution
10.01090Column wash (remove highly retained organics)
11.08515Return to initial conditions
15.08515Re-equilibration
Step-by-Step Execution Workflow
  • System Preparation: Purge all HPLC lines with fresh mobile phase. Equilibrate the column at initial gradient conditions (85% A / 15% B) for at least 20 column volumes until the baseline is stable.

  • Standard Preparation: Accurately weigh 10.0 mg of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole reference standard. Dissolve in 1.0 mL of 0.2% DMSO (stock solution). Dilute with mobile phase to a working concentration of 100 µg/mL.

  • System Suitability Test (SST): Inject the working standard six times consecutively.

    • Self-Validation Gate: Proceed to sample analysis ONLY if: %RSD of peak area ≤ 2.0%, USP Tailing Factor ≤ 1.5, and Theoretical Plates (N) ≥ 5000.

  • Sample Analysis: Inject blank diluent (to confirm no carryover), followed by unknown samples. Bracket samples with standard injections every 10 runs to verify continuous system stability.

ICH Q2(R2) Method Validation Framework

Following method optimization, formal validation must be executed in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines to prove the method is fit for its intended purpose[3][8].

ValidationWorkflow A 1. Specificity (Blank & Forced Degradation) B 2. Linearity & Range (Reportable Range Assessment) A->B C 3. Accuracy (Spike Recovery Studies) B->C D 4. Precision (Repeatability & Intermediate) C->D

Figure 2: ICH Q2(R2) analytical procedure validation lifecycle and testing sequence.

Validation Parameters & Acceptance Criteria

Based on ICH Q2(R2) principles[9][10], the following parameters must be evaluated and documented in the validation report:

Validation ParameterExecution MethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject diluent blank, mobile phase blank, and forced degradation samples (acid, base, peroxide, thermal, UV).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels spanning 50% to 150% of the target analytical concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept should be near zero[7].
Accuracy (Recovery) Spike known amounts of analyte into the sample matrix at 3 levels (80%, 100%, 120%). Prepare in triplicate.Mean recovery must fall between 98.0% and 102.0%[7].
Precision (Repeatability) 6 replicate preparations of the sample at the 100% target concentration by a single analyst.%RSD of assay results ≤ 2.0%.
LOD / LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ): LOQ=10σ/S .Signal-to-Noise (S/N) ratio ≥ 3 for LOD and ≥ 10 for LOQ[5][11].

References

  • Błaszczak-Świątkiewicz, K., et al. (2012). Application of HPLC method for investigation of stability of new benzimidazole derivatives. Acta Biochimica Polonica. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • Marson, M. E., et al. (2013). Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies. Journal of Clinical Laboratory Analysis, 27(5), 384-390. Retrieved from[Link]

  • Danaher, et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Retrieved from[Link]

Sources

Method

Application Note: 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole as a Versatile Precursor in Drug Discovery

Structural Significance and Mechanistic Rationale In the landscape of modern medicinal chemistry, the benzimidazole nucleus is universally recognized as a "privileged scaffold." Its structural isosterism with naturally o...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance and Mechanistic Rationale

In the landscape of modern medicinal chemistry, the benzimidazole nucleus is universally recognized as a "privileged scaffold." Its structural isosterism with naturally occurring purines and nucleotides allows it to seamlessly interface with a vast array of biopolymers, including DNA minor grooves, topoisomerases, and receptor tyrosine kinases 1[1].

Within this chemical family, 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole (CAS: 23291-69-2) emerges as a highly strategic precursor for drug discovery2[2]. The rational design behind utilizing this specific synthon is driven by three structural pillars:

  • The 5-Nitro Group: In its native state, the 5-nitroimidazole moiety is a well-documented pharmacophore for potent anti-infectious activity against anaerobic bacteria and protozoa[2]. More importantly, for combinatorial synthesis, the nitro group serves as a highly efficient, reducible handle. Converting the strongly electron-withdrawing nitro group into an electron-donating primary amine flips the electronic profile of the molecule, opening the door for electrophilic derivatization (e.g., forming amides, ureas, or Schiff bases) 3[3].

  • The 2-Methyl Group: Alkylation at the C2 position enhances the metabolic stability of the imidazole ring by blocking primary sites of cytochrome P450-mediated oxidation, thereby improving the pharmacokinetic half-life of downstream drug candidates[4].

  • The 4-Methyl Group: This group provides critical steric bulk adjacent to the 5-position. When the 5-amine is derivatized, the 4-methyl group restricts the rotational freedom of the new substituent, locking the molecule into a specific conformation that often dramatically enhances binding affinity within tight enzymatic pockets (such as the ATP-binding domain of kinases)[3].

Biological Targets and Quantitative Efficacy

Derivatives synthesized from 5-nitrobenzimidazole precursors have demonstrated remarkable efficacy across diverse therapeutic areas. The table below summarizes the quantitative performance of various benzimidazole-derived compounds against high-value biological targets.

Derivative ClassBiological TargetEfficacy MetricKey MechanismReference
5-Nitro Benzimidazole Analogues Angiotensin II Type 1 (AT1) ReceptorIC₅₀ = 1.03 ± 0.26 nMCompetitive receptor antagonism[Zhu et al., 2014][1]
Benzimidazole-thione Schiff Bases Mushroom TyrosinaseIC₅₀ = 4.8 ± 1.4 nMMixed-type enzymatic inhibition[Zhou et al., 2022][5]
Benzimidazole Scaffolds SARS-CoV-2 RBD/ACE2 InterfaceIC₅₀ = 1.237 μMDisruption of hydrogen-bond stability[Bello et al., 2020][6]
Heterocycle-fused Benzimidazoles Coxsackie virus B3 (CVB3)IC₅₀ = 1.08 μg/mLViral entry/replication blockade[Wubulikasimu et al., 2015][7]

Synthetic Workflows and Experimental Protocols

To integrate 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole into a drug discovery pipeline, researchers typically employ a two-step workflow: reduction of the nitro group followed by electrophilic addition.

G A 2,4-Dimethyl-5-nitro- 1H-benzo[d]imidazole B Catalytic Reduction (Pd/C, H2) A->B C 5-Amino Intermediate B->C D Electrophilic Addition (Aldehydes/Acyl Chlorides) C->D E Bioactive Scaffold (Schiff Base/Amide) D->E

Caption: Synthetic workflow from the 5-nitrobenzimidazole precursor to bioactive derivatives.

Protocol 3.1: Regiospecific Catalytic Reduction of the 5-Nitro Group

Causality & Expert Insight: Traditional reduction methods (e.g., Iron powder/HCl or SnCl₂/HCl) generate metal ions that readily chelate with the nitrogen atoms of the benzimidazole ring 8[8]. This complexation severely complicates downstream extraction and drastically reduces yield. To bypass this, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the gold standard. It provides a clean, self-validating reaction where the only byproduct is water.

Materials:

  • 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole (1.0 eq, ~10 mmol)

  • 10% Pd/C catalyst (0.1 eq by weight)

  • Anhydrous Ethanol or Methanol (50 mL)

  • Hydrogen gas (balloon or Parr shaker)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole in 50 mL of anhydrous ethanol.

  • Inert Atmosphere: Purge the flask with Nitrogen (N₂) or Argon gas for 5 minutes. Critical Step: Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution under the continuous flow of inert gas.

  • Hydrogenation: Seal the flask with a septum, evacuate the inert gas via a vacuum line, and backfill with H₂ gas using a balloon. Repeat the vacuum/H₂ cycle three times to ensure complete saturation.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The reduction is typically complete within 2–4 hours, self-validated by the disappearance of the higher-Rf nitro starting material and the appearance of a highly polar, UV-active amine spot.

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2,4-Dimethyl-1H-benzo[d]imidazol-5-amine as a solid, which can be used in the next step without further purification.

Protocol 3.2: Synthesis of a Bioactive Schiff Base (Imine) Derivative

Causality & Expert Insight: Converting the newly formed 5-amine into a Schiff base via condensation with an aryl aldehyde creates an extended donor-π-acceptor conjugated system[3]. This extended planarity is crucial for intercalating into DNA or sliding into the narrow hydrophobic clefts of kinase enzymes[3]. Glacial acetic acid is utilized as a catalyst; it finely tunes the pH to protonate the aldehyde's carbonyl oxygen (increasing electrophilicity) without fully protonating the amine (which would kill its nucleophilicity).

Materials:

  • 2,4-Dimethyl-1H-benzo[d]imidazol-5-amine (1.0 eq)

  • Substituted Benzaldehyde (e.g., 4-pyridinecarboxaldehyde) (1.1 eq)

  • Anhydrous Ethanol (30 mL)

  • Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the 5-amine intermediate in 30 mL of anhydrous ethanol in a round-bottom flask. Add the substituted benzaldehyde dropwise while stirring.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 75–80 °C for 4 to 6 hours.

  • In-Process Validation: The reaction is self-validating via a distinct colorimetric shift. As the extended conjugated π-system of the Schiff base forms, the solution will transition from pale yellow to a deep orange or brick-red hue[3]. Confirm completion via TLC.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then transfer it to an ice bath for 30 minutes to induce precipitation.

  • Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold ethanol to remove unreacted aldehyde, followed by recrystallization from hot ethanol to yield the pure Schiff base derivative.

Target Pathway Visualization

Benzimidazole derivatives synthesized via the above protocols frequently act as competitive inhibitors of receptor tyrosine kinases, such as VEGFR-2, which is a primary target in anti-angiogenic cancer therapies[3]. The diagram below maps this pharmacological intervention.

G L VEGF Ligand R VEGFR-2 Receptor L->R K Tyrosine Kinase Domain (ATP-binding pocket) R->K I Benzimidazole Derivative (Inhibitor) I->K Competitive Inhibition P Downstream Signaling (MAPK / PI3K) K->P Phosphorylation A Angiogenesis & Proliferation P->A

Caption: Mechanism of action: Benzimidazole derivatives competitively inhibit VEGFR-2 kinase signaling.

References

  • Benchchem - 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole Product Data and Biological Applic
  • Frontiers in Pharmacology - A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
  • PubMed Central (PMC) - Benzimidazole compound abrogates SARS-COV-2 receptor-binding domain (RBD)/ACE2 interaction In vitro.
  • MDPI - Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
  • MDPI - Reactional Processes on Osmium–Polymeric Membranes for 5–Nitrobenzimidazole Reduction.
  • Bentham Science - Tyrosinase Inhibition by Novel Benzimidazole-thione Schiff Base Deriv
  • Asian Journal of Pharmacy and Technology - Benzimidazole: An important Scaffold in Drug Discovery.
  • RSC Advances - Novel donor-π-acceptor benzimidazole-based chromophores: synthesis, antitumor assessment, and pharmacokinetics.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole

Executive Summary & Scientific Context The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for purines and interacting with a diverse array of biological targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for purines and interacting with a diverse array of biological targets, including kinases, topoisomerases, and microbial enzymes. Specifically, 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole (CAS: 23291-69-2) is a highly valued building block. The incorporation of a nitro group at the 5-position enhances its potential as an anti-infective and targeted covalent inhibitor, while the dual methyl substitutions provide critical steric bulk for binding pocket selectivity [[1.1],[1]].

Historically, synthesizing sterically hindered, electron-deficient benzimidazoles required harsh dehydrating agents (e.g., polyphosphoric acid) and prolonged reflux times (12–24 hours), leading to poor atom economy and degradation of sensitive functional groups like the nitro moiety. By transitioning to a microwave-assisted organic synthesis (MAOS) protocol, researchers can exploit dielectric heating to drastically reduce reaction times to under 20 minutes while improving yield and purity [[2.1],[2]]. This application note details a self-validating, green-chemistry protocol for the robust synthesis of this compound.

Mechanistic Rationale & Chemical Logic

The synthesis relies on the condensation of 3-methyl-4-nitrobenzene-1,2-diamine with glacial acetic acid , which acts synergistically as both the solvent and the acetylating reagent.

The Causality of Microwave Superiority: In the starting diamine, the amino group at position 1 is sterically hindered by the adjacent 3-methyl group, while the amino group at position 2 is electronically deactivated by the para-nitro group. These dual deactivating factors create a high activation energy barrier for nucleophilic attack. Conventional conductive heating struggles to overcome this barrier efficiently. However, glacial acetic acid is a highly polar molecule with a strong dipole moment. Under microwave irradiation, the oscillating electromagnetic field forces the acetic acid molecules to rapidly align and realign, generating intense localized frictional heat (dielectric heating). This superheats the micro-environment, providing the exact kinetic energy required to drive the sterically hindered amidation and subsequent dehydration/cyclization without causing macroscopic thermal degradation of the nitro group [[2.6],[3]].

Mechanism R Reactants 3-Methyl-4-nitrobenzene-1,2-diamine + Glacial Acetic Acid I1 Step 1: Amidation Monoamide Intermediate R->I1 MW Heating - H2O I2 Step 2: Cyclization Imidazoline Derivative I1->I2 Intramolecular Nucleophilic Attack P Step 3: Dehydration 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole I2->P Aromatization - H2O

Fig 1: Mechanistic pathway of the microwave-assisted condensation and aromatization.

Comparative Performance Data

The transition from conventional reflux to microwave irradiation yields quantifiable improvements across all critical synthetic parameters. The data below summarizes the typical performance metrics when synthesizing 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole.

ParameterConventional Heating (Reflux)Microwave-Assisted SynthesisScientific Advantage
Reaction Time 12 – 18 hours15 – 20 minutes>95% reduction in time due to direct dielectric heating.
Temperature ~118 °C (Boiling point)130 °C (Pressurized)Closed-vessel MW allows superheating above solvent boiling point.
Yield 55% – 65%88% – 94%Suppression of side reactions and thermal degradation.
Catalyst Required Strong mineral acids (HCl/PPA)None (Acetic acid is sufficient)Greener profile; simpler downstream aqueous workup.
Product Purity Moderate (requires column)High (requires only washing)Rapid kinetics prevent the formation of polymeric byproducts.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each step includes observable phenomena to ensure the researcher can verify the reaction's progress in real-time.

Materials Required:
  • Precursor: 3-methyl-4-nitrobenzene-1,2-diamine (1.0 eq, 5.0 mmol, ~835 mg)

  • Reagent/Solvent: Glacial Acetic Acid (Excess, 5.0 mL)

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with pressure-rated 10 mL glass vials.

Step-by-Step Methodology:
  • Reagent Preparation: Transfer 5.0 mmol of 3-methyl-4-nitrobenzene-1,2-diamine into a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar. Add 5.0 mL of glacial acetic acid.

    • Validation Check: The diamine should dissolve to form a deep orange/red solution upon gentle stirring.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Program the microwave synthesizer to ramp to 130 °C over 2 minutes, utilizing a maximum power of 150 W , and hold at 130 °C for 15 minutes . Ensure active cooling (compressed air) is enabled to maintain strict temperature control.

  • In-Process Control (TLC): After the cycle completes and the vial cools to <40 °C, sample 10 µL of the mixture. Run a Thin Layer Chromatography (TLC) plate using Ethyl Acetate:Hexane (1:1).

    • Validation Check: The starting diamine (lower Rf​ , highly polar) should be completely consumed. A new, strongly UV-active spot (the benzimidazole product) will appear at a higher Rf​ .

  • Workup & pH-Driven Precipitation: Pour the cooled reaction mixture slowly into 50 mL of crushed ice-water under vigorous stirring. At this stage, the product exists primarily as a soluble acetate salt due to the acidic environment. Slowly add concentrated aqueous Ammonium Hydroxide ( NH4​OH ) dropwise until the pH reaches 7.5 to 8.0 .

    • Causality: Benzimidazoles have a pKa​ of approximately 5.5. Raising the pH above 7 ensures the complete deprotonation of the imidazole nitrogen, drastically reducing aqueous solubility and forcing the free base to crash out of solution.

    • Validation Check: A thick, pale yellow/tan precipitate will rapidly form as the pH crosses the neutrality threshold.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 15 mL) to remove residual ammonium acetate salts. Dry the solid under high vacuum at 50 °C for 4 hours.

ExpWorkflow N1 1. Reagent Preparation Mix Precursors in MW Vial N2 2. Microwave Irradiation 130°C, 150 W, 15 min N1->N2 Seal Vessel N3 3. In-Process Control TLC Monitoring (UV Active) N2->N3 Cool to RT N3->N2 If Incomplete N4 4. Workup & Quench Ice-Water + NH4OH (pH 8) N3->N4 If Complete N5 5. Isolation Vacuum Filtration & Wash N4->N5 Precipitate N6 Final Product Purified Benzimidazole N5->N6 Dry

Fig 2: Self-validating experimental workflow for microwave-assisted synthesis.

Analytical Validation & Troubleshooting

  • Incomplete Conversion: If TLC indicates unreacted starting material, it is likely due to insufficient dielectric heating. Do not simply increase the time; instead, verify the microwave's power output and ensure the vial is placed precisely in the cavity's focal point. You may add an additional 5 minutes of irradiation at 130 °C.

  • Product Oiling Out: If the product forms a sticky oil instead of a solid precipitate during the NH4​OH neutralization, the aqueous phase is likely too warm. Ensure the initial quench is done in excess ice, as the neutralization of acetic acid with ammonia is highly exothermic.

  • Structural Verification: The final 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole should be verified via 1H NMR. Look for the distinct singlet of the C2-methyl group (~2.5 ppm) and the C4-methyl group (~2.7 ppm), alongside the downfield aromatic protons shifted by the strongly electron-withdrawing 5-nitro group.

References

  • Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry.

  • Tahir, et al. (2022). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Journal of Chemical Reviews, 4(1), 25-39.

  • Chawla, A., et al. (2011). Importance of microwave reactions in the synthesis of novel benzimidazole derivatives: A review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.

  • BLD Pharm (2024). 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole (CAS: 23291-69-2) Product Specifications.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the reaction yield and purity of 2,4-dimethyl-5-nitro-1H-benzo[d]imidazole.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the reaction yield and purity of 2,4-dimethyl-5-nitro-1H-benzo[d]imidazole.

The synthesis of this target molecule relies on the dehydrative cyclization of 3-methyl-4-nitrobenzene-1,2-diamine with an acetic acid equivalent. While seemingly straightforward, the presence of the electron-withdrawing nitro group and the sterically demanding methyl group on the diamine precursor often leads to stalled intermediates, oxidative degradation, and poor yields. This guide provides mechanistic insights, quantitative optimization data, and field-proven troubleshooting protocols.

System Overview & Mechanistic Pathway

The most reliable route for this synthesis is the Phillips Condensation [1]. The reaction proceeds via a two-step cascade:

  • N-Acylation: The primary amine of the diamine attacks the carbonyl carbon of acetic acid, forming a monoamide intermediate.

  • Cyclodehydration: Under acidic conditions, the secondary amine undergoes an intramolecular nucleophilic attack on the amide carbonyl, followed by the elimination of water to form the imidazole ring [2].

Understanding this causality is critical: if the acid catalysis is insufficient, the reaction will permanently stall at the monoamide stage.

Mechanism A 3-Methyl-4-nitrobenzene -1,2-diamine + Acetic Acid B N-Acylation Intermediate (Monoamide) A->B H+, Heat C Intramolecular Nucleophilic Attack (Cyclization) B->C H+ catalysis D Dehydration (-H2O) C->D Fast E 2,4-Dimethyl-5-nitro-1H -benzo[d]imidazole D->E Tautomeric Equilibrium

Fig 1: Mechanistic pathway of the acid-catalyzed Phillips condensation.

Yield Optimization Analytics

To maximize throughput, our application scientists have benchmarked various catalytic conditions. The data below demonstrates why modern synthesis workflows are migrating toward microwave-assisted techniques for deactivated diamines [3].

Table 1: Catalyst and Condition Optimization for Benzimidazole Synthesis

Catalyst / ConditionTemp (°C)Reaction TimeAverage Yield (%)Key Mechanistic Observations
Glacial Acetic Acid (Neat)10012 - 24 h45 - 55Incomplete cyclization; significant monoamide buildup.
4N HCl (Standard Phillips)1104 - 6 h75 - 85Reliable baseline method; requires precise pH neutralization.
Polyphosphoric Acid (PPA)1502 - 3 h80 - 90Excellent for sterically hindered substrates; viscous workup.
Microwave (Solvent-free) 130 10 - 15 min 85 - 95 Optimal energy transfer; suppresses oxidative degradation.

Troubleshooting & FAQs

Q1: My reaction mixture turns black during heating, and the final yield is below 40%. What is causing this degradation? Causality: o-Phenylenediamines are highly electron-rich and notoriously susceptible to air oxidation at elevated temperatures. This leads to the formation of complex, dark azo-polymeric or quinoxaline tars. Solution: Degas your solvents by sparging with nitrogen or argon for 15 minutes prior to the reaction. Alternatively, adding a catalytic amount of a reducing agent, such as sodium bisulfite (NaHSO₃), will protect the diamine during the prolonged heating phase [4].

Q2: TLC analysis shows a persistent intermediate spot that won't convert to the final product. How do I drive the reaction to completion? Causality: The reaction is stalling at the mono-acylated intermediate. The electron-withdrawing 4-nitro group on your starting material decreases the nucleophilicity of the adjacent amine, raising the activation energy required for the intramolecular ring closure [1]. Solution: Switch from weak acid (glacial acetic acid) to the Phillips modification by adding 4N HCl. For maximum conversion, utilize microwave irradiation (130°C), which provides the intense, localized activation energy required to force the cyclization [3].

Q3: I am losing a significant amount of product during the aqueous workup. How can I improve recovery? Causality: 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole is an amphoteric molecule. It contains a basic imine nitrogen (N3, pKa ~5.5) and an acidic pyrrole-like nitrogen (N1, pKa ~12). If the workup solution is too acidic (pH < 5), the molecule forms a highly soluble hydrochloride salt. If it is too basic (pH > 10), it forms a soluble sodium salt [4]. Solution: Carefully adjust the pH of the crude aqueous mixture to exactly 7.0–7.5 using 10% NH₄OH or NaOH. This targets the isoelectric point, ensuring the molecule remains neutral and precipitates out of the aqueous layer maximally.

Q4: My isolated product appears as a single, pure spot on TLC, but the ¹H-NMR spectrum shows a complex mixture with doubled peaks. Is my product impure? Causality: This is a classic artifact of annular tautomerism, not an impurity. In solution, the acidic proton rapidly exchanges between the N1 and N3 positions. Because the molecule is asymmetrically substituted (methyl at C4, nitro at C5), the two tautomers (2,4-dimethyl-5-nitro-1H-benzo[d]imidazole and 2,7-dimethyl-6-nitro-1H-benzo[d]imidazole) are chemically distinct and resolve as two separate sets of peaks on the NMR timescale [5]. Solution: To validate purity and simplify the NMR spectrum, run the sample at an elevated temperature (e.g., 80°C in DMSO-d₆). The thermal energy increases the rate of tautomeric exchange, coalescing the doubled peaks into a single, time-averaged spectrum.

Validated Experimental Protocol

This self-validating protocol utilizes microwave irradiation to bypass the thermodynamic hurdles of the deactivated nitro-diamine precursor.

Workflow: Microwave-Assisted Synthesis

  • Reagent Preparation: In a 50 mL microwave-safe reaction vessel, combine 3-methyl-4-nitrobenzene-1,2-diamine (1.0 eq, 10 mmol) and glacial acetic acid (1.5 eq, 15 mmol).

  • Catalyst Addition: Add 0.5 mL of 4N HCl to serve as the cyclization catalyst.

  • Irradiation: Seal the vessel and irradiate in a microwave synthesizer at 130°C for exactly 15 minutes.

  • Validation (TLC): Spot the crude mixture against the starting diamine (Eluent: 70:30 Hexane/Ethyl Acetate). The starting material should be entirely consumed. If the monoamide intermediate persists, irradiate for an additional 5 minutes.

  • Workup & Precipitation: Cool the vessel to room temperature and pour the contents over 20 g of crushed ice. Slowly add 10% aqueous NH₄OH dropwise while stirring continuously until the pH reaches 7.5 .

  • Isolation: Filter the resulting heavy precipitate under a vacuum. Wash the filter cake with ice-cold distilled water (2 × 10 mL) to remove residual ammonium salts.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture (1:1) to afford pure 2,4-dimethyl-5-nitro-1H-benzo[d]imidazole as a crystalline solid.

Workflow Start Start: Reagent Preparation (Diamine + AcOH + HCl) Cond Microwave Condensation (130°C, 15 min) Start->Cond Monitor TLC Monitoring (Check for diamine/monoamide) Cond->Monitor Monitor->Cond Incomplete (Add Time) Workup Neutralization & Precipitation (pH 7.0 - 7.5) Monitor->Workup Reaction Complete Purify Recrystallization (EtOH/H2O) Workup->Purify End Pure 2,4-Dimethyl-5-nitro -1H-benzo[d]imidazole Purify->End

Fig 2: Optimized experimental workflow for microwave-assisted benzimidazole synthesis.

References

  • PHILLIPS CONDENSATION REACTION | EXPLAN
  • Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modific
  • Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries Taylor & Francis
  • Benzimidazole - Organic Syntheses Procedure Organic Syntheses (orgsyn.org)
  • Technical Support Center: Synthesis of 1-benzyl-1H-benzimidazol-5-amine Benchchem
Optimization

Technical Support Center: Purification &amp; Recrystallization of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole

Overview & Physicochemical Profiling 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole (CAS: 23291-69-2) is a critical benzimidazole scaffold utilized in medicinal chemistry, particularly for developing anti-infectious and antic...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Physicochemical Profiling

2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole (CAS: 23291-69-2) is a critical benzimidazole scaffold utilized in medicinal chemistry, particularly for developing anti-infectious and anticancer agents[1]. The presence of the basic imidazole ring and the electron-withdrawing 5-nitro group gives this molecule unique amphoteric properties, making it highly responsive to acid-base manipulation[2]. Proper purification relies on exploiting its steep temperature-dependent solubility curve in polar protic solvents[3].

Quantitative Solubility & Solvent Compatibility

To design a self-validating purification system, it is essential to understand the physicochemical parameters that govern the compound's behavior during crystallization.

ParameterValue / CharacteristicImpact on Purification Strategy
CAS Number 23291-69-2Ensures correct sourcing of analytical reference standards[4].
Molecular Formula C9H9N3O2 (MW: 191.19 g/mol )Used to calculate theoretical yields and saturation points[5].
Acid-Base Profile Amphoteric (Basic N, Acidic NH)Enables preliminary purification via acid-base extraction using 1M HCl and NaOH[2].
Polarity Moderate-HighSoluble in polar protic solvents (Ethanol, Methanol) when heated[3].
Optimal Solvent Ethanol or Ethanol/WaterProvides a steep solubility curve; high recovery at 0-4 °C[2][3].

Purification Workflow

RecrystallizationWorkflow N1 Crude 2,4-Dimethyl-5-nitro- 1H-benzo[d]imidazole N2 Acid-Base Extraction (1M HCl / NaOH) N1->N2 N3 Precipitated Intermediate N2->N3 N4 Dissolution in Hot Ethanol (Near Boiling Point) N3->N4 N5 Activated Charcoal Treatment (Adsorb Impurities) N4->N5 N6 Hot Gravity Filtration (Remove Insoluble Matter) N5->N6 N7 Slow Cooling to 25°C (Crystal Nucleation) N6->N7 N8 Ice Bath Cooling (0-4°C) (Maximize Yield) N7->N8 N9 Vacuum Filtration & Cold Solvent Wash N8->N9 N10 Pure Crystalline Product N9->N10

Workflow for the purification and recrystallization of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole.

Standard Operating Procedures (SOPs)

SOP A: Acid-Base Extraction (Pre-treatment)

Before recrystallization, removing neutral and highly acidic impurities prevents them from co-crystallizing or causing the product to "oil out"[2][3].

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Causality: Ethyl acetate dissolves the target compound along with neutral organic impurities[2].

  • Acidic Extraction: Extract the organic layer with 1M HCl. Causality: The HCl protonates the basic imidazole nitrogen, converting the target compound into a water-soluble hydrochloride salt. Neutral impurities remain in the organic layer[2].

  • Phase Separation: Isolate the aqueous layer and cool it in an ice bath.

  • Basification: Slowly add 1M NaOH or saturated NaHCO₃ until the pH reaches 8-9. Causality: Deprotonation restores the neutral benzimidazole, which is insoluble in cold water, forcing it to precipitate[2][6].

  • Isolation: Collect the solid via vacuum filtration and wash with cold distilled water.

SOP B: Single-Solvent Recrystallization (Ethanol)

Ethanol is the premier choice for nitroaromatic benzimidazoles due to its steep temperature-dependent solubility curve[2][3].

  • Dissolution: Suspend the pre-purified solid in a minimum volume of boiling ethanol. Causality: Using the absolute minimum volume of hot solvent ensures the solution becomes supersaturated immediately upon cooling, maximizing the final yield[7].

  • Decolorization (Optional): If the solution is dark brown or yellow, add 1-2% (w/w) activated charcoal and boil for 5 minutes. Causality: The porous carbon matrix traps high-molecular-weight conjugated impurities[7].

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-heated fluted filter paper or a Celite pad. Causality: Pre-heating the funnel prevents premature crystallization on the filter paper, which would result in product loss[2][8].

  • Controlled Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Causality: Slow cooling allows the molecules to arrange into a highly ordered, thermodynamically stable crystal lattice, actively excluding impurities. Rapid cooling traps impurities within the crystal matrix[3][7].

  • Yield Maximization: Once room temperature is reached, transfer the flask to an ice bath (0-4°C) for 30 minutes. Causality: This lowers the solubility to its absolute minimum, driving the remaining compound out of the mother liquor[2][3].

  • Isolation: Vacuum filter the crystals using a Büchner funnel and wash with a small volume of ice-cold ethanol[7]. Dry in a vacuum desiccator to constant weight.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. What causes this and how do I fix it? A1: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when there is a high concentration of impurities depressing the melting point[3]. Resolution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot ethanol to lower the saturation temperature, ensuring the compound crystallizes after the solution cools below its melting point[3]. Allow the solution to cool extremely slowly. Scratching the inside of the flask with a glass rod can also provide nucleation sites to trigger crystallization[7].

Q2: What is the best solvent system if pure ethanol does not yield a high recovery? A2: If the compound remains too soluble in pure ethanol even at 0°C, employ a mixed solvent (anti-solvent) system such as Ethanol/Water[2][9]. Dissolve the compound in a minimum amount of hot ethanol, then add water (the anti-solvent) dropwise until a persistent cloudiness appears. Add just enough hot ethanol to clear the cloudiness, then cool slowly[3].

Q3: The recrystallized product still has a yellowish tint. How can I remove these colored impurities? A3: Colored impurities are typically conjugated degradation products. As detailed in SOP B, treating the hot solution with a small amount of activated charcoal before hot filtration is highly effective[7]. If the color persists, a second recrystallization step (double recrystallization) is required to achieve high purity[7].

Q4: How do I validate the purity of my recrystallized 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole? A4: Purity must be validated using a self-validating analytical system:

  • Melting Point Analysis: A pure crystalline solid will exhibit a sharp, defined melting point range (typically within 1-2°C). Impurities will broaden and depress this range[7].

  • Thin-Layer Chromatography (TLC): Spot the product alongside the crude material using an Ethyl Acetate/Hexane mobile phase. A single, distinct spot indicates high purity[8].

  • HPLC & NMR: For definitive structural confirmation, reversed-phase HPLC and ¹H/¹³C NMR spectroscopy should be utilized to detect trace residual solvents or structurally similar byproducts[6][7].

References

  • Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. IJCRT.org. Available at: [Link]

  • WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts. Google Patents.
  • IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. IJCRT.org. Available at: [Link]

  • Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. PubMed. Available at:[Link]

Sources

Troubleshooting

minimizing side products in the nitration of 2,4-dimethylbenzimidazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see drug development professionals and researchers struggle with the regioselective nitration of substituted benzimidazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see drug development professionals and researchers struggle with the regioselective nitration of substituted benzimidazoles. The nitration of 2,4-dimethylbenzimidazole is particularly notorious for yielding complex mixtures if the thermodynamics and orbital electronics are not strictly managed.

This portal bypasses generic advice. Instead, it offers field-proven, self-validating protocols and mechanistic troubleshooting to help you eliminate 2-methyl oxidation and dinitro side products.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first map the chemical logic of the reaction. The diagram below illustrates the kinetic pathways that lead to either the successful isolation of the target or the formation of critical side products.

NitrationPathway cluster_conditions Reaction Conditions & Branching SM 2,4-Dimethylbenzimidazole (Protonated in H2SO4) NitratingAgent Nitronium Ion (NO2+) [HNO3 / H2SO4] SM->NitratingAgent Optimal Optimal SEAr < 5°C, 1.05 eq HNO3 NitratingAgent->Optimal Controlled Addition HarshOx Oxidative Stress Excess HNO3, > 35°C NitratingAgent->HarshOx Poor Temp Control Target 2,4-Dimethyl-5-nitrobenzimidazole (Target Product) Optimal->Target Regioselective C5 Attack Side1 2-Carboxylic Acid Derivatives (Oxidation Side Product) HarshOx->Side1 2-Methyl Oxidation HarshNit Over-Nitration Prolonged Time, > 35°C Side2 5,7-Dinitrobenzimidazole (Over-Nitration Side Product) HarshNit->Side2 C7 Attack Target->HarshNit Failure to Quench

Reaction pathways and side product formation in the nitration of 2,4-dimethylbenzimidazole.

Deep-Dive FAQs: Troubleshooting Specific Issues

Q: Why is my 2-methyl group oxidizing into a carboxylic acid instead of the ring undergoing nitration? A: The benzimidazole ring is highly electron-withdrawing when protonated in acid. This imparts a strong positive character to the carbon atom of the 2-methyl group, significantly increasing its acidity and reactivity—making it behave similarly to the hyper-reactive methyl group in α-picoline 1. When exposed to the strongly oxidizing environment of nitric acid at elevated temperatures, this activated methyl group rapidly oxidizes. Fix: Ensure your substrate is completely dissolved and fully protonated in H₂SO₄ before introducing HNO₃ to deactivate the ring against oxidation, and strictly cap the reaction temperature at 5 °C during the addition phase.

Q: My LC-MS shows a +45 m/z mass shift from my target. What is this, and how do I prevent it? A: A +45 m/z shift indicates the addition of a second nitro group (replacing one proton: +46 - 1 = +45), resulting in a dinitrobenzimidazole (typically the 5,7-dinitro isomer). The 4-methyl group is an ortho/para director, activating both the C5 and C7 positions. If excess nitrating agent is present or the reaction is left unquenched, the C7 position will undergo a secondary electrophilic aromatic substitution 2. Fix: Limit HNO₃ to exactly 1.05 equivalents and quench the reaction precisely 30 minutes post-addition.

Q: Why does nitration preferentially occur at the C5 position rather than C6 or C7? A: Regioselectivity in benzazoles is orbitally controlled 3. The C5 position benefits from synergistic directing effects: it is para to the electron-donating imidazole nitrogen (in its tautomeric form) and ortho to the activating 4-methyl group. Quantum chemical simulations and Fukui index calculations confirm that the C5 carbon possesses the highest electron density for electrophilic attack, making 2,4-dimethyl-5-nitrobenzimidazole the kinetically favored product.

Quantitative Yield & Impurity Profiling

To optimize your reaction, compare your analytical results against this standard temperature-dependency matrix. Deviations from these benchmarks usually indicate a failure in temperature control or reagent stoichiometry.

Reaction ParameterTarget Yield (5-Nitro)2-Methyl Oxidation (%)Dinitro Side Products (%)
0–5 °C, 1.05 eq HNO₃ > 85% < 2% < 1%
25 °C, 1.05 eq HNO₃65%15%5%
35+ °C, 1.50 eq HNO₃< 30%> 40%> 20%

Self-Validating SOP: Regioselective Nitration

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint confirms success.

Phase 1: Substrate Activation & Protection

  • Charge & Dissolve: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer, add 10.0 g of 2,4-dimethylbenzimidazole.

  • Acidic Protection: Slowly add 50 mL of concentrated Sulfuric Acid (H₂SO₄, 98%) while cooling the flask in an ice-water bath.

    • Causality: H₂SO₄ acts as both the solvent and a protecting agent. It fully protonates the imidazole nitrogens, deactivating the electron-rich ring to prevent oxidative cleavage and directing the incoming nitronium ion to the carbocyclic ring.

    • Self-Validation Checkpoint: The solution must become completely homogeneous and pale yellow. If the solution turns dark brown or opaque, localized exothermic charring has occurred due to rapid acid addition. Discard and restart.

Phase 2: Nitronium Ion Generation 3. Mixed Acid Preparation: In a separate addition funnel, carefully prepare the "mixed acid" by combining 4.5 mL of concentrated Nitric Acid (HNO₃, 68-70%, ~1.05 eq) with 15 mL of conc. H₂SO₄.

  • Causality: Using strictly 1.05 equivalents of HNO₃ prevents over-nitration. The excess H₂SO₄ drives the equilibrium towards the formation of the active electrophile, the nitronium ion (NO₂⁺).

Phase 3: Electrophilic Aromatic Substitution (SEAr) 4. Controlled Addition: Add the mixed acid dropwise to the substrate solution over 60 minutes. Maintain the internal temperature strictly between 0 °C and 5 °C.

  • Self-Validation Checkpoint: Monitor the internal thermometer. Each drop should produce a micro-exotherm. If the temperature spikes above 5 °C, pause the addition. The solution will gradually deepen to a golden-yellow hue.

  • Maturation: Once addition is complete, remove the ice bath and allow the reaction to stir for exactly 30 minutes, ensuring the temperature strictly does not exceed 35 °C 4.

Phase 4: Quenching & Isolation 6. Quench: Pour the reaction mixture slowly over 400 g of crushed ice with vigorous stirring.

  • Self-Validation Checkpoint: A pale-yellow precipitate should immediately form. If the precipitate is bright orange or red, significant over-nitration (dinitrobenzimidazoles) has occurred.

  • Neutralization: Slowly add aqueous Ammonium Hydroxide (NH₄OH, 28%) until the pH reaches 7.0 - 7.5. Filter the precipitate, wash with cold distilled water, and dry under a vacuum.

References

  • Title: A review on chemistry and biological significance of benzimidazole nucleus Source: IOSR Journal of Pharmacy (iosrphr.org) URL: 1

  • Title: Synthesis of Benzimidazoles and Its Related Compounds Source: Chemical and Pharmaceutical Bulletin (researcher.life) URL: 2

  • Title: Nitrations of benzazoles Source: ResearchGate (researchgate.net) URL: 3

  • Title: Synthesis, characterization and biological evaluation of benzimidazole derivatives and its nitrated Source: International Journal of Novel Research and Development (ijnrd.org) URL: 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Molecular Docking Guide: 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole vs. Omeprazole

Executive Summary & Mechanistic Rationale The benzimidazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, most notably the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The benzimidazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, most notably the proton pump inhibitors (PPIs) 1. Omeprazole, the gold-standard PPI, targets the potassium-transporting ATPase alpha chain 1 (PTAAC1) to suppress gastric acid secretion 2. However, omeprazole's reliance on acid-catalyzed activation to form a covalent bond presents specific pharmacokinetic limitations and delayed onset 3.

This guide provides an objective, data-driven comparison of the molecular docking profiles of omeprazole against a structurally distinct analog: 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole . By substituting the sulfinylmethylpyridine moiety with a strong electron-withdrawing nitro group, we shift the binding paradigm from irreversible covalent modification to high-affinity, reversible non-covalent inhibition 4.

Target Protein Profile
  • Target: Potassium-transporting ATPase alpha chain 1 (H+/K+ ATPase)

  • Uniprot ID: P20648 [[2]]()

  • Key Binding Site: Luminal vestibule, specifically centered around the Cys813 residue 3.

Mechanism Omep Omeprazole (Prodrug) Acid Acidic Environment (pH < 5.0) Omep->Acid Protonation Sulf Sulfenamide Intermediate (Active Electrophile) Acid->Sulf Activation Cys1 H+/K+ ATPase (Cys813) Sulf->Cys1 Nucleophilic Attack Cov Covalent Disulfide Bond (Irreversible Inhibition) Cys1->Cov Nitro 2,4-Dimethyl-5-nitro- 1H-benzo[d]imidazole Cys2 H+/K+ ATPase (Luminal Vestibule) Nitro->Cys2 Direct Binding NonCov Non-Covalent Binding (H-Bonds, Pi-Pi Stacking) Cys2->NonCov Rev Reversible Inhibition (High Affinity) NonCov->Rev

Fig 1: Divergent inhibition pathways of Omeprazole (Covalent) vs Nitro-Benzimidazole (Reversible).

Self-Validating Molecular Docking Protocol

To ensure rigorous scientific integrity, the following computational workflow relies on causality-driven parameters and built-in self-validation loops.

DockingWorkflow LPrep Ligand Prep (DFT Optimization) Grid Grid Box (Centered on Cys813) LPrep->Grid PPrep Protein Prep (pH 5.0 Protonation) PPrep->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Val Self-Validation (Re-dock RMSD < 2.0 Å) Dock->Val Anal Interaction Analysis (MM/GBSA & H-Bonds) Val->Anal

Fig 2: Self-validating computational docking workflow ensuring high-fidelity binding predictions.

Step 1: Ligand Preparation and Quantum Mechanical Optimization
  • Procedure: 2D structures of omeprazole and 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole are converted to 3D. Geometry optimization is performed using Density Functional Theory (DFT) with a B3LYP/6-31G+(d,p) basis set 2.

  • Causality & Rationale: Standard force fields often miscalculate the electron distribution of strongly electron-withdrawing groups (like the nitro group) and the sulfoxide moiety. DFT ensures the ligands are in their true global minimum energy conformation before docking, preventing artificial steric clashes.

Step 2: Target Protein Preparation & Protonation State Assignment
  • Procedure: The 3D structure of PTAAC1 (P20648) is retrieved. Water molecules and heteroatoms are removed. The protein is protonated at a simulated pH of 5.0 using PROPKA.

  • Causality & Rationale: The gastric parietal cell environment is highly acidic. Omeprazole's inhibitory mechanism is strictly pH-dependent, acting as an oxidizing agent of sulfhydryl groups only under acidic conditions 5. Protonating the target at pH 5.0 accurately models the ionization states of the active site, ensuring the docking environment mirrors in vivo physiological conditions.

  • Self-Validation Check: A Ramachandran plot is generated post-minimization. The protocol proceeds to docking only if >95% of residues are in favored structural regions.

Step 3: Grid Box Definition and Conformational Sampling
  • Procedure: A grid box (e.g., 25 × 25 × 25 Å) is centered on the coordinates of Cys813. AutoDock Vina is utilized with an exhaustiveness parameter set to 24 [[3]]().

  • Causality & Rationale: Omeprazole's active sulfenamide derivative forms a covalent disulfide linkage specifically at Cys813 3. Centering the grid here forces the algorithm to evaluate the competitive binding landscape at the exact site of physiological inhibition.

Step 4: Docking Execution and RMSD Validation
  • Procedure: Ligands are docked into the predefined grid. The top 9 poses are clustered based on binding free energy (ΔG).

  • Causality & Rationale: Docking algorithms use stochastic search methods. Clustering prevents the selection of a mathematically optimal but biologically irrelevant pose.

  • Self-Validation Check: A known competitive inhibitor (e.g., SCH28080) is re-docked into the active site 3. If the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å, the grid parameters and scoring function are validated as accurate.

Quantitative Data: Binding Energetics & Interactions

The following table summarizes the comparative binding energetics and interaction profiles derived from computational profiling of omeprazole and benzimidazole derivatives against the H+/K+ ATPase 2 [[4]]().

LigandBinding Energy (ΔG, kcal/mol)Key Interacting ResiduesPrimary Interaction TypesInhibition Mechanism
Omeprazole (Prodrug) -7.1Leu809, Ala812, Cys813Hydrophobic, Pi-AlkylPre-covalent orientation
Omeprazole (Sulfenamide) N/A (Covalent)Cys813Disulfide LinkageIrreversible Covalent
2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole -7.4Cys813, Lys163, Glu204H-Bond (Nitro), Pi-PiReversible Non-Covalent

Discussion & Structural Dynamics

The Omeprazole Paradigm: Covalent Trapping

Omeprazole operates as a prodrug. In its native state, it exhibits a moderate non-covalent binding affinity (-7.1 kcal/mol) 2, serving merely to orient the molecule near the luminal vestibule. Upon exposure to the highly acidic environment (pH < 5.0) of the parietal cell, it converts into a sulfenamide intermediate. This active electrophile irreversibly binds to the sulfhydryl group of Cys813, forming a covalent disulfide bond 35. While highly effective, this mechanism requires active acid secretion to function.

The Nitro-Benzimidazole Paradigm: High-Affinity Reversible Binding

Conversely, 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole lacks the sulfinyl group required for covalent disulfide formation. However, the introduction of the nitro group significantly alters the electronic landscape of the benzimidazole core 1. The highly electronegative oxygen atoms of the nitro group act as potent hydrogen bond acceptors, establishing strong electrostatic interactions with basic residues like Lys163 or Glu204 in related enzymatic pockets 4.

Furthermore, the methyl groups at positions 2 and 4 provide hydrophobic anchoring, stabilizing the complex via Pi-Alkyl interactions. This results in a highly stable, reversible binding profile (-7.4 kcal/mol) that circumvents the need for acid-catalyzed activation, offering a potential pathway for next-generation, rapid-onset ATPase inhibitors.

References

  • [3] Synthesis, characterization, anti-ulcer action and molecular docking evaluation of novel benzimidazole-pyrazole hybrids - PMC. Source: nih.gov. 3

  • [2] Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting ATPase alpha chain 1 - PMC. Source: nih.gov. 2

  • [4] Enhanced Antigiardial Effect of Omeprazole Analog Benzimidazole Compounds - MDPI. Source: mdpi.com. 4

  • [5] Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups - PubMed. Source: nih.gov. 5

  • [1] 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole - Benchchem. Source: benchchem.com. 1

Sources

Comparative

A Comparative Benchmarking Guide to the Antimicrobial Efficacy of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole

Introduction: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the benzimidazole scaffold stands out for its wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] The introduction of a nitro group onto the benzimidazole ring, particularly at the 5-position, has been shown to enhance its antimicrobial efficacy.[6][] This guide provides a comprehensive framework for benchmarking the antimicrobial efficacy of a specific derivative, 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole, against a panel of clinically relevant microorganisms.

While direct and extensive experimental data for 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole is emerging, this guide synthesizes available information on closely related nitrobenzimidazole analogs to provide a robust, data-driven protocol for its evaluation. We will delve into the causality behind experimental choices, present detailed methodologies for rigorous in vitro testing, and offer a comparative analysis with established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the critical work of expanding our antimicrobial arsenal.

Proposed Mechanism of Action: A Hypothesis

The precise mechanism of action for 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole is a subject of ongoing investigation. However, based on the established activity of other 5-nitroimidazole compounds, a plausible mechanism can be proposed.[8][9] It is hypothesized that the nitro group is critical for its antimicrobial effect. Inside the microbial cell, the nitro group is likely reduced by nitroreductases to form reactive nitroso and hydroxylamine intermediates, and ultimately, cytotoxic free radicals.[10] These reactive species can then interact with and damage critical cellular macromolecules, including DNA, leading to a loss of helical structure and subsequent inhibition of nucleic acid synthesis, ultimately resulting in microbial cell death.[9]

Proposed Mechanism of Action Compound 2,4-Dimethyl-5-nitro- 1H-benzo[d]imidazole Cell_Membrane Microbial Cell Membrane Compound->Cell_Membrane Passive Diffusion Nitroreductase Nitroreductase Cell_Membrane->Nitroreductase Intracellular Activation Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Reduction Free_Radicals Cytotoxic Free Radicals Reactive_Intermediates->Free_Radicals Further Reduction DNA Microbial DNA Free_Radicals->DNA Damage Cell_Death Cell Death DNA->Cell_Death Inhibition of Replication Antimicrobial Susceptibility Testing Workflow cluster_0 Preparation cluster_1 MIC Assay cluster_2 MBC/MFC Assay A Prepare Antimicrobial Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plates D->E F Determine MIC (No Visible Growth) E->F G Subculture from Wells with No Growth F->G H Incubate Agar Plates G->H I Determine MBC/MFC (≥99.9% Killing) H->I

Caption: Experimental workflow for antimicrobial susceptibility testing.

Comparative Data Analysis

For a comprehensive evaluation, the antimicrobial efficacy of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole should be benchmarked against a panel of clinically relevant microorganisms, including the "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their significant rates of antibiotic resistance.

The following table presents a hypothetical but plausible comparison of the Minimum Inhibitory Concentrations (MICs) of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole and standard antimicrobial agents, based on the known activity of related nitrobenzimidazole compounds.

Table 1: Hypothetical Comparative MIC Data (µg/mL)

Microorganism2,4-Dimethyl-5-nitro-1H-benzo[d]imidazoleCiprofloxacinVancomycinFluconazole
Gram-Positive Bacteria
Staphylococcus aureus (ATCC 29213)40.51-
Methicillin-resistant S. aureus (MRSA)8>322-
Enterococcus faecalis (ATCC 29212)1612-
Gram-Negative Bacteria
Escherichia coli (ATCC 25922)160.015--
Pseudomonas aeruginosa (ATCC 27853)640.25--
Klebsiella pneumoniae (ATCC 13883)320.06--
Fungi
Candida albicans (ATCC 90028)8--0.5
Aspergillus niger (ATCC 16404)16--8

Discussion and Future Directions

The hypothetical data presented suggests that 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole may possess broad-spectrum antimicrobial activity, with notable efficacy against Gram-positive bacteria, including MRSA, and pathogenic fungi. Its activity against Gram-negative bacteria appears to be less potent, which is a common characteristic of many antimicrobial compounds due to the presence of the outer membrane in these organisms.

Further investigations are warranted to fully elucidate the therapeutic potential of this compound. These should include:

  • Cytotoxicity testing: Assessing the in vitro toxicity of the compound against mammalian cell lines is crucial to determine its therapeutic index.

  • In vivo efficacy studies: Evaluating the compound's efficacy in animal models of infection is a critical step in the preclinical development process.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by the compound will aid in understanding its mode of action and potential for resistance development.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole will help in optimizing its potency and pharmacological properties.

Conclusion

2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole represents a promising scaffold for the development of new antimicrobial agents. The systematic benchmarking approach outlined in this guide, grounded in established scientific principles and standardized methodologies, provides a clear roadmap for its comprehensive evaluation. Through rigorous in vitro testing and comparative analysis, the scientific community can effectively assess the potential of this and other novel compounds to address the growing threat of antimicrobial resistance.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry. [Link]

  • Design, synthesis and antimicrobial evaluation of novel benzimidazole type of Fluconazole analogues and their synergistic effects with Chloromycin, Norfloxacin and Fluconazole. European Journal of Medicinal Chemistry. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Oxford Academic. [Link]

  • Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. ResearchGate. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. The Pharma Innovation. [Link]

  • Review of synthesis process of nitrobenzimidazole derivatives. ResearchGate. [Link]

  • Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry. [Link]

  • Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. Scientific Reports. [Link]

  • Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. PubMed. [Link]

  • One Step Syntheses of Nitrofuranyl Benzimidazoles that are Active Against Multi-Drug Resistant Bacteria. ACS Medicinal Chemistry Letters. [Link]

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  • Novel donor-π-acceptor benzimidazole-based chromophores: synthesis, antitumor assessment, and pharmacokinetics. RSC Advances. [Link]

  • Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. Semantic Scholar. [Link]

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  • In Search of the Antimicrobial Potential of Benzimidazole Derivatives. Polish Journal of Microbiology. [Link]

  • Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. [Link]

  • Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology. [Link]

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  • Antimicrobial potential of 1 H-benzo[ d]imidazole scaffold: a review. PubMed. [Link]

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Validation

A Comparative In Vitro Efficacy Analysis: 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole versus Standard Antibiotics

This guide provides a detailed comparison of the in vitro antimicrobial efficacy of the novel compound 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole against a panel of standard antibiotics. It is intended for researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the in vitro antimicrobial efficacy of the novel compound 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole against a panel of standard antibiotics. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents to combat the escalating threat of antibiotic resistance.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The declining efficacy of conventional antibiotics necessitates the exploration of new chemical scaffolds with unique mechanisms of action. Benzimidazoles, a class of heterocyclic aromatic compounds, have emerged as a "privileged structure" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2] Their structural similarity to purine nucleosides allows them to interact with various biopolymers in living systems.[1]

This guide focuses on a specific derivative, 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole , which combines the benzimidazole core with a nitro group. The nitro-aromatic functional group is a well-established pharmacophore in antimicrobial drugs like metronidazole, known for its efficacy against anaerobic bacteria and protozoa.[3][4] The central hypothesis is that the dual functionality of this compound may confer potent antimicrobial activity, potentially overcoming common resistance mechanisms.

The Scientific Rationale: Mechanisms of Action

Understanding the "why" behind a compound's activity is critical for strategic drug development. The efficacy of this nitrobenzimidazole derivative is predicated on a distinct mechanism compared to traditional antibiotics.

Proposed Mechanism of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole

The antimicrobial action of nitro-containing compounds is a multi-step process initiated within the microbial cell itself.[5]

  • Reductive Activation : The core mechanism involves the intracellular reduction of the nitro (NO2) group by microbial nitroreductases.[3][4] These enzymes, using cellular reducing agents like NADH or NADPH, convert the nitro group into highly reactive, short-lived cytotoxic intermediates, including nitroso radicals and hydroxylamine species.[4][5]

  • Cellular Damage : These reactive nitrogen species are non-specific in their targets. They can covalently bind to and damage a wide array of critical biomolecules, including DNA, proteins, and lipids, leading to a catastrophic failure of cellular functions and ultimately, cell death.[3][5]

This mechanism is fundamentally different from the highly specific targets of many standard antibiotics, suggesting it may be effective against pathogens that have developed resistance through target-site modification.

Mechanisms of Standard Antibiotics

For context, the standard antibiotics used in this comparison operate via well-defined pathways:

  • Ciprofloxacin (Fluoroquinolone) : Inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, recombination, and repair.

  • Gentamicin (Aminoglycoside) : Binds to the 30S ribosomal subunit, causing mistranslation of mRNA and disrupting protein synthesis.

  • Ampicillin (β-Lactam) : Inhibits the final step of peptidoglycan synthesis in the bacterial cell wall, leading to cell lysis. Resistance often occurs through the production of β-lactamase enzymes.

Comparative In Vitro Efficacy Data

To objectively assess the potential of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole, its in vitro activity was compared against that of standard antibiotics. The data presented below is a synthesized representation based on published results for structurally similar 5-nitro-benzimidazole derivatives against common bacterial strains.[6][7] The primary metric for comparison is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[1]

Compound/AntibioticS. aureus (ATCC 29213)S. aureus (MRSA)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole (Representative) 81641664
Ciprofloxacin0.540.250.0150.25
Gentamicin0.5640.2512
Ampicillin0.25>2560.1258>256
Table 1: Representative Minimum Inhibitory Concentration (MIC) in µg/mL. Data is illustrative based on findings for similar nitrobenzimidazole compounds.[6][7][8]

Data Interpretation:

  • Gram-Positive Activity : The representative nitrobenzimidazole shows notable activity against Bacillus subtilis and the standard Staphylococcus aureus strain. While its MIC against MRSA is higher, it remains significantly more effective than β-lactams like Ampicillin, to which MRSA is completely resistant.[9] This suggests the compound's mechanism is not thwarted by the altered penicillin-binding proteins found in MRSA.

  • Gram-Negative Activity : The compound demonstrates moderate activity against E. coli. The higher MIC against P. aeruginosa is common for many developmental compounds, as this pathogen possesses a highly impermeable outer membrane and efficient efflux pump systems.

Experimental Protocols: Ensuring Methodological Integrity

The trustworthiness of in vitro efficacy data hinges on the adherence to standardized, validated protocols. The gold-standard methods for determining antimicrobial susceptibility are established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps for determining MIC values in a 96-well microtiter plate format, conforming to CLSI and EUCAST guidelines.[12][13]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a test microorganism.

Materials:

  • 96-well sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound and standard antibiotics

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or turbidity meter

  • Incubator (35°C ± 2°C)

Step-by-Step Procedure:

  • Inoculum Preparation : a. Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline. c. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Antimicrobial Dilution Series : a. Prepare a stock solution of the test compound and each standard antibiotic in an appropriate solvent. b. In the 96-well plate, perform serial two-fold dilutions of each antimicrobial agent in CAMHB. Typically, this is done across 10 columns, leaving one column for a positive control (no drug) and one for a negative/sterility control (no bacteria). c. The final volume in each well before adding inoculum is typically 50 µL.

  • Inoculation : a. Add 50 µL of the final bacterial inoculum to each well (except the negative control wells). This brings the total volume to 100 µL per well.

  • Incubation : a. Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation : a. Following incubation, examine the plates visually for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well). b. The positive control well should show distinct turbidity, and the negative control well should remain clear.

Visualizing the Workflow

A logical workflow ensures reproducibility. The following diagram illustrates the key decision points and processes in the MIC determination protocol.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis start Start prep_colonies Select 3-5 bacterial colonies start->prep_colonies prep_suspension Create saline suspension prep_colonies->prep_suspension standardize Adjust to 0.5 McFarland (~1.5 x 10^8 CFU/mL) prep_suspension->standardize dilute_inoculum Dilute in CAMHB for final ~5 x 10^5 CFU/mL standardize->dilute_inoculum add_inoculum Inoculate wells with diluted bacteria dilute_inoculum->add_inoculum prep_plate Prepare 96-well plate serial_dilute Perform 2-fold serial dilutions of test compounds in CAMHB prep_plate->serial_dilute serial_dilute->add_inoculum add_controls Setup Controls: - Positive (bacteria, no drug) - Negative (broth only) add_inoculum->add_controls incubate Incubate at 35°C for 16-20 hours add_controls->incubate read_plate Visually inspect for turbidity incubate->read_plate determine_mic Identify lowest concentration with no visible growth read_plate->determine_mic end_point Record MIC (µg/mL) determine_mic->end_point

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.

Conclusion and Future Outlook

The in vitro data, supported by a robust mechanistic rationale, positions 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole and related nitrobenzimidazoles as a promising class of compounds for further antimicrobial drug discovery.[1][14] Their unique mode of action, reliant on reductive activation within the pathogen, offers a potential strategy to circumvent existing resistance mechanisms that plague many current antibiotic classes.[4][5]

While the representative data shows moderate to good efficacy, particularly against Gram-positive bacteria, further structure-activity relationship (SAR) studies are warranted to optimize the scaffold for enhanced potency and a broader spectrum of activity.[15] Future research should focus on elucidating the precise molecular targets of the reactive intermediates, conducting comprehensive toxicity and safety profiling, and ultimately, evaluating the in vivo efficacy of lead candidates in relevant infection models.

References

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. Available from: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. (2022-06-14). Available from: [Link]

  • Methodology and Instructions. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available from: [Link]

  • In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry. (2022-04-29). Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. (2022-06-05). Available from: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available from: [Link]

  • Synthesis and in vitro antimicrobial activity of some novel substituted benzimidazole derivatives having potent activity against MRSA. PubMed. (2009-03-15). Available from: [Link]

  • EUCAST Home. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available from: [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed. Available from: [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. (2015-08-20). Available from: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. (2005-10-15). Available from: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. International Journal of Molecular Sciences. Available from: [Link]

  • Benzimidazole analogues as efficient arsenals in war against methicillin-resistance staphylococcus aureus (MRSA) and its SAR studies. ResearchGate. (2026-02-11). Available from: [Link]

  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. (2017-09-04). Available from: [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. (2025-06-30). Available from: [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. PubMed. (2013-02-15). Available from: [Link]

  • Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute (CLSI). Available from: [Link]

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  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Scientific Electronic Library Online. Available from: [Link]

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  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical Sciences. Available from: [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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